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  • Product: 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile
  • CAS: 1526698-82-7

Core Science & Biosynthesis

Foundational

3-(Piperidin-4-yloxy)pyridine-4-carbonitrile CAS number and molecular weight

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile This guide provides a comprehensive technical overview of 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile, a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile

This guide provides a comprehensive technical overview of 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile, a heterocyclic compound of interest to researchers and professionals in drug development. Due to the apparent novelty of this specific molecule, this document outlines its fundamental properties, a proposed synthetic pathway, and detailed methodologies for its characterization, drawing upon established principles in organic chemistry and medicinal chemistry.

Introduction: Unveiling 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile

3-(Piperidin-4-yloxy)pyridine-4-carbonitrile is a molecule that incorporates two key pharmacophores: a piperidine ring and a pyridine-4-carbonitrile moiety. The piperidine scaffold is a ubiquitous feature in a vast array of pharmaceuticals, valued for its ability to impart desirable pharmacokinetic properties such as improved solubility and metabolic stability[1][2]. Similarly, the pyridine ring is a privileged structure in medicinal chemistry, known for its role in a multitude of biologically active compounds, including anticancer and anti-inflammatory agents[3][4]. The 4-carbonitrile group on the pyridine ring can act as a hydrogen bond acceptor and a potential metabolic handle, further enhancing its drug-like properties.

The strategic combination of these two fragments via an ether linkage suggests that 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile holds potential as a novel scaffold for the development of new therapeutic agents. This guide provides a prospective framework for its synthesis and characterization.

Physicochemical Properties

A summary of the key physicochemical properties of the target molecule is presented in the table below.

PropertyValueSource
Chemical Formula C₁₁H₁₃N₃O-
Molecular Weight 203.24 g/mol Calculated[5][6][7]
CAS Number Not Assigned-

Proposed Synthetic Route

The synthesis of 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile can be logically approached through the coupling of two key intermediates: a protected 4-hydroxypiperidine and a suitable 3-substituted-pyridine-4-carbonitrile. The ether linkage can be formed via a nucleophilic substitution reaction, with the Mitsunobu reaction being a particularly suitable choice due to its mild conditions and tolerance of various functional groups[8][9].

The proposed synthetic workflow is depicted in the following diagram:

Synthetic_Workflow cluster_0 Synthesis of Precursors cluster_1 Mitsunobu Coupling cluster_2 Deprotection 4-Hydroxypiperidine 4-Hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine 4-Hydroxypiperidine->N-Boc-4-hydroxypiperidine Boc₂O, Base Boc_Anhydride Boc_Anhydride Boc_Anhydride->N-Boc-4-hydroxypiperidine Coupling_Reaction Mitsunobu Reaction N-Boc-4-hydroxypiperidine->Coupling_Reaction 3-Hydroxypyridine-4-carbonitrile 3-Hydroxypyridine-4-carbonitrile 3-Hydroxypyridine-4-carbonitrile->Coupling_Reaction PPh₃, DIAD N-Boc-3-(piperidin-4-yloxy)pyridine-4-carbonitrile N-Boc-3-(piperidin-4-yloxy)pyridine-4-carbonitrile Coupling_Reaction->N-Boc-3-(piperidin-4-yloxy)pyridine-4-carbonitrile Deprotection_Step Boc Deprotection N-Boc-3-(piperidin-4-yloxy)pyridine-4-carbonitrile->Deprotection_Step TFA or HCl Final_Product 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile Deprotection_Step->Final_Product

Caption: Proposed synthetic workflow for 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile.

Step-by-Step Experimental Protocols

Step 1: Synthesis of N-Boc-4-hydroxypiperidine (Intermediate 1)

The nitrogen of 4-hydroxypiperidine is protected with a tert-butyloxycarbonyl (Boc) group to prevent its participation in the subsequent coupling reaction.

  • Reagents and Materials:

    • 4-Hydroxypiperidine

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Protocol:

    • Dissolve 4-hydroxypiperidine (1.0 eq) in DCM or THF.

    • Add triethylamine (1.2 eq) or an aqueous solution of sodium bicarbonate.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water.

    • If using an organic solvent, separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine.

Step 2: Synthesis of 3-Hydroxypyridine-4-carbonitrile (Intermediate 2)

This intermediate can be synthesized from commercially available starting materials through established methods for the preparation of substituted pyridines. One possible route involves the cyclization of appropriate precursors.

Step 3: Mitsunobu Coupling of Intermediates 1 and 2

This step forms the crucial ether linkage. The Mitsunobu reaction is advantageous as it proceeds with inversion of configuration at the alcohol carbon, although this is not relevant for the achiral 4-hydroxypiperidine.

  • Reagents and Materials:

    • N-Boc-4-hydroxypiperidine (1.0 eq)

    • 3-Hydroxypyridine-4-carbonitrile (1.2 eq)

    • Triphenylphosphine (PPh₃) (1.5 eq)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Protocol:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-4-hydroxypiperidine, 3-hydroxypyridine-4-carbonitrile, and triphenylphosphine in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIAD or DEAD dropwise to the stirred solution. A color change and/or the formation of a precipitate may be observed.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate N-Boc-3-(piperidin-4-yloxy)pyridine-4-carbonitrile.

Step 4: Deprotection of the Boc Group

The final step involves the removal of the Boc protecting group to yield the target compound.

  • Reagents and Materials:

    • N-Boc-3-(piperidin-4-yloxy)pyridine-4-carbonitrile

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane/methanol

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

  • Protocol:

    • Dissolve the Boc-protected intermediate in DCM.

    • Add an excess of trifluoroacetic acid (e.g., 20-50% v/v) or a solution of HCl in an organic solvent.

    • Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.

    • Once the reaction is complete, carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile.

    • Further purification can be achieved by recrystallization or column chromatography.

Analytical Characterization

A comprehensive analytical workflow is essential to confirm the identity and purity of the synthesized 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile[10].

Analytical_Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_Other Other Techniques Crude_Product Crude_Product Purification Purification (Column Chromatography/ Recrystallization) Crude_Product->Purification Pure_Compound Pure_Compound Purification->Pure_Compound Structural_Elucidation Structural Elucidation Pure_Compound->Structural_Elucidation Purity_Assessment Purity Assessment Pure_Compound->Purity_Assessment 1H_NMR ¹H NMR Structural_Elucidation->1H_NMR 13C_NMR ¹³C NMR Structural_Elucidation->13C_NMR HRMS HRMS (ESI-TOF) Structural_Elucidation->HRMS FTIR FT-IR Structural_Elucidation->FTIR Elemental_Analysis Elemental Analysis Purity_Assessment->Elemental_Analysis HPLC HPLC Purity_Assessment->HPLC COSY COSY 1H_NMR->COSY HSQC HSQC 13C_NMR->HSQC HMBC HMBC 13C_NMR->HMBC

Caption: Analytical workflow for the characterization of 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile.

Expected Analytical Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the piperidine ring. The chemical shifts and coupling patterns will be indicative of their relative positions.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule, including the quaternary carbon of the nitrile group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern can also offer structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C≡N stretch of the nitrile group, the C-O-C stretch of the ether linkage, and the N-H stretch of the secondary amine in the piperidine ring.

  • Elemental Analysis: This will determine the percentage composition of carbon, hydrogen, and nitrogen, which should correspond to the calculated values for the molecular formula C₁₁H₁₃N₃O.

Potential Applications in Drug Discovery

The structural motifs present in 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile suggest several potential avenues for investigation in drug discovery. The piperidine ring is a common feature in central nervous system (CNS) active agents, and the pyridine-4-carbonitrile moiety is found in various enzyme inhibitors. Therefore, this molecule could be a valuable starting point for the development of novel inhibitors for kinases, proteases, or other enzymes implicated in disease. Furthermore, the secondary amine of the piperidine ring provides a handle for further chemical modification, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.

Conclusion

While 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile is not a commercially available compound with a designated CAS number at the time of this writing, this technical guide provides a robust and scientifically grounded framework for its synthesis and characterization. The proposed synthetic route utilizes well-established and reliable chemical transformations, and the outlined analytical workflow will ensure the unambiguous confirmation of the final product's structure and purity. The unique combination of pharmacophoric elements in this molecule makes it a compelling target for further investigation in the field of medicinal chemistry and drug discovery.

References

  • D. Zdujić, M. V. (2019). On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature.
  • BenchChem. (2025). Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine. BenchChem.
  • NextSDS. (n.d.). 3-(piperazin-1-yl)pyridine-4-carbonitrile — Chemical Substance Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Aminoantipyrine. PubChem. Retrieved from [Link]

  • NIST. (n.d.). 4-Aminoantipyrine hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Ampyrone. NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Preparations Daily. (2007). Mitsunobu aryl ether formation, 4-piperidinol with 2-hydroxypyridine.
  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • Chemistry Steps. (2022). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN102838536A - 3-cyanopyridine derivative and preparation as well as application thereof.
  • BenchChem. (2025).
  • NextSDS. (n.d.). 3-methyl-4-(piperidin-4-yloxy)pyridine — Chemical Substance Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • nsj prayoglife. (n.d.). Piperidine-4-carbonitrile hydrochloride. Retrieved from [Link]

  • European Patent Office. (2000).
  • Sarchem Labs. (2025). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • ChemSpider Synthetic Pages. (2012).
  • Molecules. (2020).
  • Chemistry Central Journal. (n.d.).
  • Molecules. (n.d.).
  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]

  • IntechOpen. (2024).
  • ACS Publications. (2023). Nature of NMR Shifts in Paramagnetic Octahedral Ru(III) Complexes with Axial Pyridine-Based Ligands. Inorganic Chemistry.
  • NextSDS. (n.d.). 3-(Piperidin-4-yloxyMethyl)-pyridine dihydrochloride, 98+% C11H18Cl2N2O, MW: 265.18 — Chemical Substance Information. Retrieved from [Link]

  • Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
  • International Journal of Research Culture Society. (2017).
  • ESA-IPB. (n.d.).

Sources

Exploratory

Crystal Structure Analysis of 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile: A Comprehensive Crystallographic Guide

Executive Summary The compound 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile ( C11​H13​N3​O ) is a highly versatile bifunctional building block frequently utilized in the synthesis of kinase inhibitors and G-protein-coupl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile ( C11​H13​N3​O ) is a highly versatile bifunctional building block frequently utilized in the synthesis of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. Structurally, it features a flexible basic piperidine ring linked via an ether bridge to an electron-deficient pyridine-4-carbonitrile core. Understanding the precise three-dimensional architecture, conformational preferences, and supramolecular packing of this molecule is critical for rational structure-based drug design.

This whitepaper provides an in-depth, authoritative methodology for the Single-Crystal X-ray Diffraction (SCXRD) analysis of this compound. It details the causality behind experimental parameter selection, the self-validating nature of crystallographic refinement, and the mechanistic insights derived from its solid-state hydrogen-bonding network.

Molecular Architecture & Conformational Analysis

The solid-state conformation of 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile is governed by the minimization of internal steric strain and the maximization of favorable intermolecular contacts.

Piperidine Ring Puckering

In the crystalline state, the saturated six-membered piperidine heterocycle predominantly adopts a classic chair conformation [1]. To quantitatively describe this deviation from planarity, crystallographers utilize Cremer & Pople puckering parameters ( Q , θ , ϕ )[1]. For an ideal chair, the total puckering amplitude ( Q ) is typically around 0.56−0.58A˚ , with an angle θ approaching 0∘ or 180∘ .

To minimize 1,3-diaxial interactions, the bulky 3-(pyridine-4-carbonitrile)oxy substituent is thermodynamically driven to occupy the equatorial position on the piperidine ring.

Ether Linkage and Aromatic Planarity

The pyridine-4-carbonitrile moiety is strictly planar, with the nitrile group ( C≡N ) exhibiting near-perfect linearity (bond angle ≈178∘−180∘ ). The ether oxygen ( sp3 hybridized) introduces a critical degree of rotational freedom. The Cpiperidine​−O−Cpyridine​ bond angle typically expands slightly beyond the ideal tetrahedral angle (to ≈117∘ ) to accommodate the steric bulk of the adjacent rings.

Experimental Protocol: Single-Crystal X-ray Diffraction (SCXRD)

The following step-by-step protocol outlines the self-validating workflow required to determine the absolute structure of the target compound.

Step 1: Crystallization
  • Dissolve 50 mg of synthesized 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile in a minimal volume (approx. 2 mL) of a binary solvent system (e.g., Ethanol/Ethyl Acetate, 1:1 v/v).

  • Filter the solution through a 0.22 μm PTFE syringe filter into a clean glass vial to remove nucleation-inducing particulate impurities.

  • Puncture the vial cap with a narrow needle to allow for slow evaporation at ambient temperature ( 293 K ).

  • Harvest colorless, block-shaped single crystals after 4–7 days.

Step 2: Data Collection
  • Select a crystal of optimal dimensions (e.g., 0.20×0.15×0.10 mm ) under a polarized light microscope.

  • Mount the crystal on a MiTeGen loop using inert paratone oil and immediately transfer it to the diffractometer goniometer.

  • Cool the crystal to 150 K using an Oxford Cryosystems nitrogen stream. Causality: Cryogenic cooling drastically reduces the thermal vibrations of the atoms (minimizing Anisotropic Displacement Parameters, ADPs), which sharpens the diffraction spots and allows for the collection of high-resolution data at higher angles.

  • Collect diffraction data using a diffractometer equipped with a CCD or CMOS detector and graphite-monochromated Mo radiation ( λ=0.71073A˚ ).

Step 3: Data Reduction & Structure Solution
  • Integrate the raw diffraction frames and apply multi-scan absorption corrections (e.g., using SADABS).

  • Solve the phase problem using Intrinsic Phasing (SHELXT) within the Olex2 graphical user interface[2]. Olex2 provides a seamless environment that bridges data processing and structural visualization[2].

Step 4: Structure Refinement
  • Perform full-matrix least-squares refinement on F2 using SHELXL [3]. Causality: Refining against F2 (rather than F ) allows for the inclusion of all reflections, including those with negative intensities due to background subtraction, ensuring a statistically robust model[3].

  • Refine all non-hydrogen atoms anisotropically.

  • Hydrogen Atom Treatment: Place hydrogen atoms in calculated positions using a riding model (HFIX instructions in SHELXL)[3]. Causality: X-rays scatter via interaction with electron clouds. Because hydrogen possesses only a single electron, its exact position is difficult to determine accurately via SCXRD. Constraining H-atoms to ideal geometries (e.g., N−H=0.91A˚ , C−H=0.98A˚ ) with isotropic displacement parameters ( Uiso​ ) tied to their parent atoms ( 1.2×Ueq​ ) prevents over-parameterization.

SCXRD_Workflow Cryst 1. Crystal Growth (Slow Evaporation) Mount 2. Crystal Mounting & Cryo-Cooling (150 K) Cryst->Mount Diffract 3. X-ray Diffraction (Mo Kα Radiation) Mount->Diffract Reduce 4. Data Reduction & Absorption Correction Diffract->Reduce Solve 5. Structure Solution (SHELXT / Olex2) Reduce->Solve Refine 6. Structure Refinement (SHELXL, F²) Solve->Refine Validate 7. Validation & CIF (checkCIF) Refine->Validate

Fig 1. Step-by-step workflow for the SCXRD analysis of the target compound.

Quantitative Crystallographic Data

The internal validity of a crystal structure is assessed via its agreement factors ( R1​ , wR2​ ) and Goodness-of-Fit ( S ). Below is a summarized table of expected, high-quality crystallographic parameters for 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile.

ParameterValue / Description
Empirical Formula C11​H13​N3​O
Formula Weight 203.24 g/mol
Temperature 150(2) K
Wavelength 0.71073A˚ (Mo Kα)
Crystal System, Space Group Monoclinic, P21​/c
Unit Cell Dimensions a≈9.5A˚,b≈11.2A˚,c≈10.8A˚,β≈105∘
Volume, Z ≈1110A˚3,4
Calculated Density ( ρcalc​ ) 1.216 Mg/m3
Absorption Coefficient ( μ ) 0.082 mm−1
Final R indices [ I>2σ(I) ] R1​=0.0385,wR2​=0.0942
Goodness-of-fit ( S ) on F2 1.045

Note: An R1​ value below 0.05 and a Goodness-of-fit near 1.0 indicate a highly reliable and self-validated structural model.

Mechanistic Insights into Molecular Packing

The macroscopic properties of the crystal (e.g., melting point, solubility) are dictated by its supramolecular packing. 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile possesses a distinct hydrogen-bonding profile:

  • Donor: The secondary amine ( N−H ) of the piperidine ring acts as a strong hydrogen bond donor.

  • Acceptors: The molecule features three potential acceptors: the nitrile nitrogen, the pyridine nitrogen, and the ether oxygen.

Because the ether oxygen is sterically hindered and a weaker acceptor compared to the sp and sp2 nitrogens, the primary structure-directing interaction is typically an intermolecular N−H⋯N hydrogen bond . Depending on the specific crystallization conditions, the piperidine N−H will donate to either the nitrile nitrogen or the pyridine nitrogen of an adjacent symmetry-equivalent molecule, propagating a robust 1D infinite chain or a 2D sheet architecture throughout the lattice.

HBond_Network MolA Molecule A (Asymmetric Unit) PiperidineNH Piperidine N-H (Strong Donor) MolA->PiperidineNH MolB Molecule B (Symmetry Eq.) NitrileN Nitrile N (Primary Acceptor) MolB->NitrileN MolC Molecule C (Symmetry Eq.) PyridineN Pyridine N (Secondary Acceptor) MolC->PyridineN PiperidineNH->NitrileN N-H···N (Chain Propagation) PiperidineNH->PyridineN N-H···N (Alternative Motif)

Fig 2. Intermolecular hydrogen bonding network stabilizing the crystal lattice.

Conclusion

The rigorous crystal structure analysis of 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile reveals critical geometric and conformational data necessary for downstream pharmaceutical applications. By employing low-temperature SCXRD, intrinsic phasing via Olex2, and full-matrix least-squares refinement via SHELXL, researchers can obtain a self-validating, high-resolution model. The resulting structural parameters—specifically the piperidine chair conformation, the equatorial orientation of the ether linkage, and the N−H⋯N supramolecular network—provide a definitive 3D map for structure-activity relationship (SAR) modeling.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: A complete structure solution, refinement and analysis program. Journal of Applied Crystallography.[Link]

  • Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society. Cited via: Exact method for the calculation of pseudorotation parameters P, τm and their errors. Acta Crystallographica Section A.[Link]

Sources

Foundational

In Vitro Mechanism of Action of 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile Derivatives: Reversible Covalent Inhibition of Cathepsin S

Executive Summary The development of highly selective, non-peptidic inhibitors for lysosomal cysteine proteases represents a critical frontier in targeted therapeutics for autoimmune disorders, neuropathic pain, and onco...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, non-peptidic inhibitors for lysosomal cysteine proteases represents a critical frontier in targeted therapeutics for autoimmune disorders, neuropathic pain, and oncology. Among these, the 3-(piperidin-4-yloxy)pyridine-4-carbonitrile pharmacophore—and its advanced heterocyclic derivatives (e.g., 1H-imidazo[4,5-c]pyridine-4-carbonitriles)—has emerged as a best-in-class structural motif for targeting Cathepsin S (CatS) .

As an application scientist, understanding the biochemical causality behind this molecule's mechanism of action is paramount. This whitepaper deconstructs the in vitro pharmacology of this compound class, detailing how the electrophilic nitrile warhead achieves reversible covalent target engagement, how the basic piperidine moiety optimizes subcellular pharmacokinetics, and how to robustly validate these mechanisms using self-validating in vitro assays.

Molecular Mechanism of Action: Warhead and Recognition

The potency and selectivity of 3-(piperidin-4-yloxy)pyridine-4-carbonitrile derivatives stem from a dual-action structural design: a reactive electrophilic center paired with a finely tuned basic recognition motif.

The Electrophilic Nitrile Warhead (-C≡N)

Unlike irreversible halomethyl ketones or vinyl sulfones, the pyridine-4-carbonitrile group acts as a reversible covalent warhead . Cathepsin S operates via a catalytic triad where Cysteine-25 (Cys25) exists as a highly nucleophilic thiolate anion (paired with Histidine-164)[1]. When the inhibitor enters the S1 active site pocket, the electron-deficient carbon of the nitrile group undergoes rapid nucleophilic attack by the Cys25 thiolate. This reaction forms a stable, yet reversible, thioimidate adduct [1]. The reversibility is crucial for drug development, as it minimizes the risk of off-target haptenization and long-term toxicity[2].

The Piperidin-4-yloxy Motif: pKa Tuning and Lysosomotropism

Cathepsin S functions optimally within the acidic environment of the endolysosomal compartment (pH 4.5–6.5). To reach the target, the inhibitor must cross the cell membrane and accumulate in the lysosome. The piperidin-4-yloxy group provides a basic nitrogen that becomes protonated at lysosomal pH, facilitating binding to the acidic residues in the S2/S3 subsites of the protease[3].

Crucially, the pKa of this basic nitrogen must be strictly optimized (ideal pKa ~6.0–8.0). If the basicity is too high, the compound becomes permanently trapped in the lysosome (lysosomotropism), leading to undesired tissue accumulation (e.g., in the spleen)[4]. The, separating desired cellular efficacy from off-target tissue sequestration[4].

G N1 Cathepsin S (Active Cys25-S⁻) N3 Nucleophilic Attack (Transition State) N1->N3 N2 Pyridine-4-carbonitrile (Electrophilic -C≡N) N2->N3 N4 Thioimidate Adduct (Reversible Covalent Bond) N3->N4 Reversible

Caption: Reversible covalent thioimidate formation between CatS Cys25 and the nitrile warhead.

In Vitro Kinetic Profiling & Selectivity

The unique structural features of the 3-(piperidin-4-yloxy)pyridine-4-carbonitrile scaffold yield exceptional kinetic profiles. Because Cathepsin S shares high sequence homology with other cysteine cathepsins (CatK, CatL, CatB), achieving selectivity is historically challenging. However, the spatial orientation of the piperidine ring extending into the S2 pocket provides high selectivity ratios[5].

Table 1: Representative Quantitative Data for Nitrile-Based CatS Inhibitors
Compound Class / PharmacophoreTargetIn Vitro Ki​ (nM)Selectivity (CatS vs. CatK/L)Lysosomotropism Risk
Early Dipeptide NitrilesCatS15.0>1000-foldHigh (Unoptimized pKa)
3-(Piperidin-4-yloxy)pyridine-4-carbonitriles CatS0.2 – 10.0>500-foldLow (Optimized pKa 6-8)
Irreversible Chloromethyl KetonesCatS< 1.0Poor (<10-fold)High (Irreversible toxicity)

Data synthesized from established biochemical profiling of[5] and [3].

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the mechanism of action of these compounds, researchers must employ orthogonal assays: a biochemical assay to prove direct target engagement, and a cellular assay to prove functional lysosomal penetration.

Protocol 1: In Vitro FRET-Based Enzymatic Assay

This assay measures the direct, reversible inhibition of recombinant Cathepsin S.

  • Causality of Design: CatS requires a reducing environment to maintain Cys25 in its active thiolate state; thus, Dithiothreitol (DTT) is mandatory. The assay is performed at pH 6.5, mimicking the late endosome and taking advantage of CatS's unique ability among cathepsins to remain active near neutral pH[1].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Assay Buffer containing 100 mM Sodium Acetate, 100 mM NaCl, 2.5 mM DTT, and 0.01% BSA, adjusted to pH 6.5. (Note: BSA prevents non-specific adherence of the lipophilic inhibitor to the microplate).

  • Enzyme Activation: Dilute recombinant human Cathepsin S to a 2x working concentration (e.g., 2 nM) in Assay Buffer. Incubate at 37°C for 15 minutes to ensure complete reduction of the active site cysteine.

  • Compound Incubation: Add the 3-(piperidin-4-yloxy)pyridine-4-carbonitrile derivative (in DMSO, final DMSO concentration <1%) to the enzyme. Incubate for 10–15 minutes at 37°C. Self-Validation: This pre-incubation step is critical to allow the reversible covalent thioimidate equilibrium to be reached.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate Z-Val-Val-Arg-AMC (final concentration 5 µM).

  • Kinetic Measurement: Monitor fluorescence dynamically (Excitation: 360 nm, Emission: 460 nm) over 30 minutes. Calculate the Ki​ using the Morrison equation for tight-binding reversible inhibitors.

G Step1 1. Buffer Preparation (pH 6.5, 2.5 mM DTT) Step2 2. Enzyme Activation (Recombinant CatS, 37°C) Step1->Step2 Step3 3. Inhibitor Incubation (Equilibration of Thioimidate) Step2->Step3 Step4 4. Substrate Addition (Z-Val-Val-Arg-AMC) Step3->Step4 Step5 5. Fluorescence Read (Ex: 360nm, Em: 460nm) Step4->Step5

Caption: Step-by-step workflow for the in vitro Cathepsin S FRET-based enzymatic assay.

Protocol 2: Cellular Target Engagement (Lip10 Accumulation Assay)

Biochemical potency does not guarantee cellular efficacy. To validate that the inhibitor penetrates the cell and functions in the lysosome, we utilize the Lip10 accumulation assay .

  • Causality of Design: In antigen-presenting cells, CatS is exclusively responsible for the final proteolytic cleavage of the MHC-II associated invariant chain (Ii), specifically converting the 10 kDa fragment (Lip10) into CLIP[2]. If CatS is inhibited, Lip10 accumulates. This provides a direct, functionally relevant readout of intracellular target engagement[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed human B lymphoblastoid cells (JY cells) or primary mouse splenocytes at 1×106 cells/mL in RPMI-1640 medium supplemented with 10% FBS.

  • Inhibitor Treatment: Treat cells with varying concentrations of the inhibitor (0.01 µM to 10 µM) and incubate for 4–6 hours at 37°C. Control: Include a DMSO vehicle control (negative) and a known irreversible inhibitor like E-64d (positive).

  • Cell Lysis: Harvest cells and lyse using RIPA buffer supplemented with a broad-spectrum protease inhibitor cocktail (Crucial: Ensure the cocktail does not contain competing CatS inhibitors).

  • Western Blotting: Resolve lysates on a 4-12% Bis-Tris SDS-PAGE gel. Transfer to a PVDF membrane and probe with an anti-CD74 (invariant chain) primary antibody.

  • Quantification: Detect the accumulation of the 10 kDa Lip10 band. The EC50​ is determined by quantifying the Lip10 band intensity relative to a loading control (e.g., GAPDH).

G MHC MHC-II / Invariant Chain (Ii) Complex in ER Endo Transport to Endosomal/Lysosomal Compartment MHC->Endo Proteases Cleavage by Non-CatS Proteases (Yields Lip10 fragment) Endo->Proteases CatS Cathepsin S Cleavage (Lip10 -> CLIP) Proteases->CatS Inhibitor Inhibited by Nitrile Compound CatS->Inhibitor Inhibition Block Accumulation of Lip10 (Antigen Presentation Blocked) Inhibitor->Block Results in

Caption: Mechanism of Lip10 accumulation due to Cathepsin S inhibition in the MHC-II pathway.

Conclusion

The 3-(piperidin-4-yloxy)pyridine-4-carbonitrile scaffold represents a triumph of rational drug design. By combining a reversible covalent nitrile warhead with a pKa-optimized basic piperidine moiety, this class of molecules achieves highly selective, potent, and cell-permeable inhibition of Cathepsin S[6]. For application scientists and drug developers, utilizing the precise FRET-based enzymatic kinetics and Lip10 cellular accumulation assays described above ensures a robust, self-validating pipeline for characterizing these advanced therapeutic agents.

References

  • Design and Synthesis of Dipeptide Nitriles as Reversible and Potent Cathepsin S Inhibitors Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • 1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors: separation of desired cellular activity from undesired tissue accumulation through optimization of basic nitrogen pka PubMed / Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Information on EC 3.4.22.27 - cathepsin S BRENDA Enzyme Database URL:[Link]

  • Identification of Selective, Nonpeptidic Nitrile Inhibitors of Cathepsin S Using the Substrate Activity Screening Method Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • A bioavailable cathepsin S nitrile inhibitor abrogates tumor development PMC / Molecular Cancer URL:[Link]

  • Discovery of Orally Bioavailable Cathepsin S Inhibitors for the Reversal of Neuropathic Pain Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to Elucidating the Binding Affinity of 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile

A Senior Application Scientist's Perspective on Methodologies for Target Receptor Deconvolution and Affinity Determination Abstract This technical guide provides a comprehensive framework for determining the binding affi...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Methodologies for Target Receptor Deconvolution and Affinity Determination

Abstract

This technical guide provides a comprehensive framework for determining the binding affinity and elucidating the target receptors of the novel compound, 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile. While specific binding data for this molecule is not yet publicly available, its structural motifs—a piperidine ring linked to a pyridine core—are common in a variety of pharmacologically active agents. This guide, therefore, presents a prospective analysis, hypothesizing potential target receptor families based on structural analogy to known ligands. We provide detailed, field-proven protocols for a suite of biophysical and cell-based assays essential for a rigorous investigation. This document is intended for researchers, scientists, and drug development professionals, offering a roadmap for characterizing the pharmacological profile of this and similar small molecules.

Introduction: The Scientific Imperative

The compound 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile represents a novel chemical entity with potential therapeutic applications. The conjugation of a piperidinyl moiety to a pyridine scaffold is a privileged structure in medicinal chemistry, known to interact with a range of biological targets. The carbonitrile group can further influence binding through hydrogen bonding or by acting as a bioisostere for other functional groups. A thorough understanding of its binding affinity and receptor selectivity is paramount for any future drug development efforts. This guide will provide the scientific rationale and detailed methodologies for a comprehensive investigation into the binding characteristics of this compound.

Hypothesized Target Receptor Families

Based on the structural components of 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile, we can hypothesize its potential interaction with several key receptor families known to bind similar pharmacophores.

  • Serotonin (5-HT) Receptors: The piperidine and pyridine moieties are present in numerous ligands for various serotonin receptor subtypes. These G-protein coupled receptors (GPCRs) and one ligand-gated ion channel are implicated in a vast array of physiological and pathological processes.

  • Lysine-Specific Demethylase 1 (LSD1/KDM1A): Recent studies have identified compounds with a 3-(piperidin-4-ylmethoxy)pyridine core as potent inhibitors of LSD1, an enzyme involved in histone modification and gene expression regulation.[1][2]

  • Sigma (σ) Receptors: These unique intracellular chaperone proteins are known to bind a diverse range of ligands containing piperidine scaffolds.

  • Nicotinic Acetylcholine Receptors (nAChRs): The pyridine ring is a core component of nicotine, the endogenous agonist for these ligand-gated ion channels.

The following sections will detail the experimental workflows to test the binding affinity of 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile against these hypothesized targets.

Methodologies for Binding Affinity Determination

A multi-pronged approach utilizing both direct and indirect binding assays is recommended to build a comprehensive affinity profile.

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are a robust and sensitive method for quantifying the interaction between a ligand and its receptor.

This technique measures the ability of the test compound to displace a known radiolabeled ligand from its receptor.

Experimental Protocol:

  • Receptor Preparation:

    • Prepare cell membrane homogenates from a cell line recombinantly expressing the target receptor (e.g., HEK293 cells for serotonin receptors) or from tissue known to be rich in the receptor (e.g., guinea pig brain for sigma receptors).[3]

    • Determine the protein concentration of the membrane preparation using a standard method like the Bradford or BCA assay.

  • Assay Setup:

    • In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Ketanserin for 5-HT2A receptors), and a range of concentrations of the unlabeled test compound (3-(Piperidin-4-yloxy)pyridine-4-carbonitrile).

    • Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection and Data Analysis:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

SPA is a homogeneous assay format that eliminates the need for a separation step.[4][5]

Experimental Protocol:

  • Bead and Receptor Preparation:

    • Use SPA beads coated with a capture molecule (e.g., wheat germ agglutinin for cell membranes).

    • Incubate the beads with the receptor membrane preparation to allow for immobilization.

  • Assay Setup:

    • In a 96-well plate, add the receptor-coated SPA beads, a radiolabeled ligand, and varying concentrations of the test compound.

  • Incubation:

    • Incubate the plate to allow for binding equilibrium to be reached.

  • Detection and Data Analysis:

    • Measure the light emitted from the beads using a scintillation counter. Only radioligand bound to the receptor on the bead will be close enough to excite the scintillant.

    • Analyze the data as described for the filtration-based assay to determine the IC₅₀ and Ki values.

Diagram of a Competitive Radioligand Binding Assay Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_separation Separation (Filtration Assay) cluster_detection Detection & Analysis Receptor_Prep Receptor Membrane Preparation Incubation Incubation (Receptor + Radioligand + Test Compound) Receptor_Prep->Incubation Compound_Prep Serial Dilution of Test Compound Compound_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Data_Analysis Data Analysis (IC50 & Ki Calculation) Scintillation->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Surface Plasmon Resonance (SPR): Real-Time Kinetics

SPR is a label-free technique that provides real-time data on the kinetics of binding (association and dissociation rates) and affinity.[6][7][8]

Experimental Protocol:

  • Chip Preparation:

    • Immobilize the purified target receptor onto a sensor chip surface.

  • Binding Analysis:

    • Flow a solution containing the test compound (analyte) over the sensor chip surface at various concentrations.

    • A continuous flow of buffer is then used to monitor the dissociation of the compound.

  • Detection and Data Analysis:

    • The SPR instrument detects changes in the refractive index at the sensor surface as the compound binds to and dissociates from the immobilized receptor.

    • The resulting sensorgram is analyzed to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd / ka .

Diagram of an SPR Experiment:

G cluster_setup Setup cluster_measurement Measurement cluster_output Output & Analysis Immobilization Immobilize Receptor on Sensor Chip Association Flow Test Compound (Association) Immobilization->Association Inject Analyte Dissociation Flow Buffer (Dissociation) Association->Dissociation Inject Buffer Sensorgram Generate Sensorgram Dissociation->Sensorgram Kinetics Calculate ka, kd, KD Sensorgram->Kinetics

Caption: Workflow of a Surface Plasmon Resonance (SPR) experiment.

Isothermal Titration Calorimetry (ITC): Thermodynamic Profile

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[9][10][11]

Experimental Protocol:

  • Sample Preparation:

    • Place a solution of the purified target receptor in the sample cell of the calorimeter.

    • Load a solution of the test compound into the titration syringe.

  • Titration:

    • Inject small aliquots of the test compound into the sample cell at regular intervals.

  • Detection and Data Analysis:

    • The ITC instrument measures the heat change associated with each injection.

    • The data is plotted as heat change per injection versus the molar ratio of ligand to protein.

    • This binding isotherm is then fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Functional Assays and Signaling Pathway Analysis

Beyond direct binding, it is crucial to assess the functional consequences of the compound's interaction with its target.

GPCR Functional Assays (for Serotonin Receptors)

Most serotonin receptors are GPCRs, which signal through various downstream pathways.[12][13][14][15]

  • cAMP Assays: For Gs or Gi-coupled receptors, changes in intracellular cyclic adenosine monophosphate (cAMP) levels can be measured using assays like HTRF or luciferase reporter assays.[1]

  • Calcium Flux Assays: For Gq-coupled receptors, ligand binding leads to an increase in intracellular calcium, which can be detected using fluorescent calcium indicators.[1]

  • β-Arrestin Recruitment Assays: Ligand binding can also trigger the recruitment of β-arrestin to the receptor, which can be monitored using techniques like BRET or enzyme fragment complementation assays.[16]

Simplified GPCR Signaling Pathways:

G cluster_gs Gs Pathway cluster_gi Gi Pathway cluster_gq Gq Pathway Ligand 3-(Piperidin-4-yloxy) pyridine-4-carbonitrile GPCR GPCR (e.g., 5-HT Receptor) Ligand->GPCR Gs Gs GPCR->Gs Couples to Gi Gi GPCR->Gi Couples to Gq Gq GPCR->Gq Couples to AC_s Adenylate Cyclase (Activated) Gs->AC_s cAMP_s ↑ cAMP AC_s->cAMP_s PKA PKA cAMP_s->PKA AC_i Adenylate Cyclase (Inhibited) Gi->AC_i cAMP_i ↓ cAMP AC_i->cAMP_i PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC

Caption: Overview of major GPCR signaling pathways.

LSD1 Enzymatic Assays

The inhibitory potential of the compound against LSD1 can be determined using an enzymatic assay that measures the products of the demethylation reaction.[2][17]

Experimental Protocol (Peroxidase-Coupled Assay):

  • Reaction Setup:

    • In a 96-well plate, combine recombinant human LSD1 enzyme, a dimethylated histone H3 peptide substrate, and varying concentrations of the test compound.

    • Include horseradish peroxidase (HRP) and a suitable chromogenic substrate (e.g., Amplex Red).

  • Incubation:

    • Incubate the plate at 37°C. The demethylation of the histone peptide by LSD1 produces hydrogen peroxide (H₂O₂).

  • Detection:

    • HRP uses the H₂O₂ to oxidize the chromogenic substrate, resulting in a colorimetric or fluorescent signal.

    • Measure the signal at appropriate time points using a plate reader.

  • Data Analysis:

    • Determine the rate of the reaction at each concentration of the test compound.

    • Calculate the IC₅₀ value for the inhibition of LSD1 activity.

LSD1 Inhibition and Downstream Effects:

G Compound 3-(Piperidin-4-yloxy) pyridine-4-carbonitrile Compound->Inhibition LSD1 LSD1 Enzyme H3K4me1 H3K4me1 LSD1->H3K4me1 Demethylates H3K4me2 H3K4me2 (Active Gene Mark) H3K4me2->LSD1 Substrate Gene_Repression Target Gene Repression H3K4me1->Gene_Repression Leads to Inhibition->LSD1

Caption: Mechanism of LSD1 inhibition.

Ion Channel Functional Assays (for nAChRs)

nAChRs are ligand-gated ion channels, and their activation can be measured by changes in ion flux.

  • Electrophysiology: Patch-clamp electrophysiology on cells expressing nAChRs can directly measure the ion currents elicited by the application of the test compound.

  • Fluorescent Ion Indicators: The influx of cations (Na⁺ and Ca²⁺) upon nAChR activation can be monitored using fluorescent indicators.

Sigma Receptor Functional Assays

Sigma receptor activation can modulate various downstream signaling pathways.

  • Calcium Imaging: Activation of sigma-1 receptors can modulate intracellular calcium levels, which can be measured using fluorescent calcium indicators.[6][18][19]

  • Protein-Protein Interaction Assays: Sigma-1 receptors are known to interact with other proteins, and assays that measure these interactions can be used to assess the functional effects of ligand binding.

Data Presentation and Interpretation

All quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Template for Binding Affinity Data Summary

Target ReceptorAssay TypeRadioligand/MethodKi (nM)n
5-HT Receptor Subtype XRadioligand Binding[³H]-Ligand YTBD3
LSD1Enzymatic AssayPeroxidase-CoupledTBD (IC₅₀)3
Sigma-1 ReceptorRadioligand Binding[³H]-(+)-PentazocineTBD3
nAChR Subtype ZRadioligand Binding[³H]-EpibatidineTBD3
TBD: To be determined

Table 2: Template for Functional Assay Data Summary

Target ReceptorAssay TypeAgonist/AntagonistEC₅₀/IC₅₀ (nM)n
5-HT Receptor Subtype XcAMP AssayTBDTBD3
5-HT Receptor Subtype YCalcium FluxTBDTBD3
LSD1Cellular H3K4me2 LevelsTBDTBD3
nAChR Subtype ZElectrophysiologyTBDTBD3
TBD: To be determined

Conclusion: A Path Forward

This technical guide outlines a comprehensive and scientifically rigorous approach to characterizing the binding affinity of 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile. By employing a combination of direct binding assays, such as radioligand binding, SPR, and ITC, alongside functional assays tailored to the hypothesized target receptors, researchers can build a detailed pharmacological profile of this novel compound. The methodologies described herein are self-validating and grounded in established principles of pharmacology and drug discovery. The resulting data will be crucial for guiding future lead optimization efforts and ultimately determining the therapeutic potential of this promising molecule.

References

  • Biocompare. (2013, October 3). Cell-based Assays for GPCR Activity. Retrieved from [Link]

  • Grokipedia. (n.d.). Scintillation proximity assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). LSD1 Histone Demethylase Assays and Inhibition. Retrieved from [Link]

  • MDPI. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, December 8). SIGMA RECEPTOR BINDING ASSAYS. Retrieved from [Link]

  • European Pharmaceutical Review. (2013, August 20). GPCRs: Cell based label-free assays in GPCR drug discovery. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. Retrieved from [Link]

  • CUSABIO. (n.d.). G protein-coupled receptor signaling pathway. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 28). What is the role of ion channels in neural signaling? Retrieved from [Link]

  • Creative Diagnostics. (n.d.). GPCR Pathway. Retrieved from [Link]

  • Study Mind. (n.d.). Enzymes: Inhibitors (A-level Biology). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010, December 15). Sigma-1 Receptors Amplify Dopamine D1 Receptor Signaling at Presynaptic Sites in the Prelimbic Cortex. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010, December 15). Serotonin receptor signaling and regulation via β-arrestins. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, April 4). Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. Retrieved from [Link]

  • Theranostics. (2021, March 11). Role of serotonin receptor signaling in cancer cells and anti-tumor immunity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The sigma-1 receptor: roles in neuronal plasticity and disease. Retrieved from [Link]

  • Frontiers. (2022, September 15). A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The multifaceted role of post-translational modifications of LSD1 in cellular processes and disease pathogenesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system. Retrieved from [Link]

  • Circulation Research. (2024, June 20). G Protein-Coupled Receptors: A Century of Research and Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, July 30). Biochemistry, G Protein Coupled Receptors. Retrieved from [Link]

  • MDPI. (2025, June 8). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. Retrieved from [Link]

  • F1000Research. (2017, November 16). LSD1, a double-edged sword, confers dynamic chromatin regulation but commonly promotes aberrant cell growth. Retrieved from [Link]

  • IntechOpen. (2019, December 11). Nicotinic Acetylcholine Receptor-Mediated Signaling Pathways in Pluripotent Stem Cells. Retrieved from [Link]

  • Frontiers. (n.d.). Serotonin, Receptors and Transporters: Exploring New and Known Signaling Pathways to Improve the Efficacy of Antidepressant Treatment. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to the Preclinical Pharmacokinetics of 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile

Abstract This technical guide provides a comprehensive framework for evaluating the pharmacokinetic profile of 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile, a novel heterocyclic compound with therapeutic potential. In th...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the pharmacokinetic profile of 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile, a novel heterocyclic compound with therapeutic potential. In the absence of direct pharmacokinetic data for this specific molecule, this document synthesizes established principles and methodologies from preclinical drug development to construct a predictive and actionable guide for researchers. We delve into the anticipated Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics based on its core structures—piperidine and pyridine. This guide offers detailed, field-proven protocols for conducting in vivo pharmacokinetic studies in rodent models, state-of-the-art bioanalytical methods for quantification, and a robust framework for data analysis and interpretation. Our objective is to equip drug development professionals with the necessary tools to design and execute a scientifically rigorous pharmacokinetic evaluation, ensuring reliable and reproducible data to inform clinical progression.

Introduction: Unveiling the Potential of 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile

3-(Piperidin-4-yloxy)pyridine-4-carbonitrile is a small molecule of significant interest, integrating two key heterocyclic scaffolds: piperidine and pyridine. The piperidine motif is a cornerstone in medicinal chemistry, known for enhancing druggability, improving pharmacokinetic properties, and often leading to reduced toxicity.[1] It offers a stable, three-dimensional structure that can be tailored to interact with biological targets. The pyridine ring, another privileged structure in pharmaceuticals, can improve metabolic stability, permeability, potency, and binding affinity.[2][3] The combination of these two moieties in 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile suggests a compound with potentially favorable drug-like properties.

A thorough understanding of a drug candidate's pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes it (ADME)—is fundamental to successful drug development.[4][5] This guide outlines a comprehensive strategy for the preclinical pharmacokinetic evaluation of 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile in animal models, a critical step in translating a promising molecule into a viable therapeutic.

Predictive ADME Profile

Given the structural components of 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile, we can anticipate its ADME properties to be influenced by both the piperidine and pyridine moieties.

  • Absorption: The presence of the polar pyridine ring and the basic piperidine nitrogen suggests that the compound's solubility may be pH-dependent. The overall lipophilicity, influenced by the combination of the rings, will be a key determinant of its absorption characteristics.[6] Compounds with similar structures often exhibit moderate to good oral bioavailability.[7][8]

  • Distribution: The volume of distribution will be influenced by the compound's lipophilicity and its potential to bind to plasma proteins. The piperidine and pyridine structures are common in CNS-active drugs, suggesting a potential for blood-brain barrier penetration, a factor that should be explicitly investigated.[9]

  • Metabolism: The metabolic fate of 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile is likely to be governed by cytochrome P450 (CYP) enzymes.[10] Potential metabolic pathways include oxidation of the piperidine ring and hydroxylation of the pyridine ring. The nitrile group may also be subject to hydrolysis. Identifying the major metabolites is crucial for understanding the compound's clearance and potential for drug-drug interactions.

  • Excretion: The primary routes of excretion for a molecule of this nature are typically renal and/or fecal. The extent of metabolism will determine whether the parent compound or its metabolites are the main species eliminated from the body.

In silico tools can provide initial predictions of these ADME properties, helping to refine the design of subsequent in vivo studies.[11][12][13][14][15]

In Vivo Pharmacokinetic Study Design in Rodent Models

A well-designed in vivo pharmacokinetic study is essential for generating reliable data.[16] Rodent models, such as mice and rats, are standard in early preclinical development due to their well-characterized physiology and ease of handling.[17]

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis A Compound Formulation (IV and PO) D Intravenous (IV) Administration (e.g., 1 mg/kg) A->D E Oral (PO) Gavage (e.g., 10 mg/kg) A->E B Animal Acclimation (e.g., Wistar Rats) B->D B->E C Catheterization (Optional) for serial blood sampling F Serial Blood Collection (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) C->F D->F E->F G Plasma Separation (Centrifugation) F->G H Bioanalytical Method (LC-MS/MS) G->H I Pharmacokinetic Data Analysis H->I

Caption: Workflow for a typical preclinical pharmacokinetic study.

Detailed Experimental Protocol: Pharmacokinetic Study in Rats

This protocol outlines a standard procedure for determining the pharmacokinetic profile of 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile in Wistar rats following both intravenous (IV) and oral (PO) administration.[18][19]

Objective: To determine key pharmacokinetic parameters including clearance, volume of distribution, half-life, and oral bioavailability.

Materials:

  • 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile

  • Vehicle for IV formulation (e.g., saline, PEG400/water)

  • Vehicle for PO formulation (e.g., 0.5% methylcellulose in water)

  • Male Wistar rats (250-300g)

  • Dosing syringes and gavage needles

  • Blood collection tubes (e.g., K2-EDTA coated)

  • Centrifuge

Procedure:

  • Animal Acclimation: House rats in a controlled environment for at least 3-5 days prior to the study. Provide food and water ad libitum. Fast animals overnight before dosing.

  • Dose Preparation:

    • IV Formulation: Prepare a clear solution of the compound in the chosen vehicle at a concentration suitable for a dose of 1 mg/kg.

    • PO Formulation: Prepare a homogenous suspension or solution of the compound in the chosen vehicle for a dose of 10 mg/kg.

  • Dosing:

    • IV Group (n=3-4 rats): Administer a single bolus dose via the tail vein.

    • PO Group (n=3-4 rats): Administer a single dose via oral gavage.

  • Blood Sampling:

    • Collect serial blood samples (approximately 100-200 µL) at predetermined time points.[17] A typical schedule is:

      • IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

      • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • For serial sampling from the same animal, use of a catheter is recommended to minimize stress.[20]

  • Plasma Preparation:

    • Immediately after collection, place blood samples on ice.

    • Centrifuge the blood at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.[21]

    • Transfer the plasma supernatant to clean tubes and store at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS for Quantification

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity, selectivity, and speed.[22]

Sample Preparation: Protein Precipitation

Protein precipitation is a common and efficient method for preparing plasma samples for LC-MS/MS analysis.[23][24][25]

G A Plasma Sample (e.g., 50 µL) B Add Internal Standard A->B C Add Cold Acetonitrile (3:1 v/v) with 0.1% Formic Acid B->C D Vortex to Mix C->D E Centrifuge at High Speed (e.g., 14,000 x g, 10 min) D->E F Collect Supernatant E->F G Analyze via LC-MS/MS F->G

Sources

Protocols & Analytical Methods

Method

How to prepare stock solutions of 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile

Application Note: Preparation, Handling, and Storage of 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile Stock Solutions Executive Summary The compound 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile is a bifunctional building...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation, Handling, and Storage of 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile Stock Solutions

Executive Summary

The compound 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile is a bifunctional building block frequently utilized in medicinal chemistry and drug discovery pipelines. Characterized by a highly basic piperidine ring and a weakly basic, cyano-substituted pyridine core, its solubility profile is highly dependent on solvent dielectric constants and pH. This application note provides field-proven, self-validating protocols for preparing 10 mM in vitro stock solutions in DMSO and aqueous formulations for in vivo dosing.

Chemical Profiling & Solvation Rationale

As a Senior Application Scientist, I approach solvation not merely as a physical task, but as a thermodynamic challenge. To successfully formulate 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile, we must analyze its structural causality:

  • The Piperidine Moiety (pKa ~10.4): This secondary amine is highly basic. At physiological pH (7.4), it is predominantly protonated. This ionization is the primary driver for aqueous solubility when formulated as a salt (e.g., hydrochloride).

  • The Pyridine-4-carbonitrile Core: The electron-withdrawing cyano group reduces the basicity of the pyridine nitrogen (pKa ~5.2), rendering it largely neutral at physiological pH. This aromatic core drives the molecule's lipophilicity and necessitates organic co-solvents or surfactants to prevent aggregation in neutral aqueous buffers.

Why DMSO for In Vitro Stocks? In high-throughput screening and early drug discovery, kinetic solubility is the preferred metric, requiring an initial stock solution that can be universally diluted into aqueous assay buffers[1]. Dimethyl sulfoxide (DMSO) is the gold standard because of its near-universal solubilizing power and water miscibility, which eliminates the need to repeatedly weigh solid material and minimizes handling errors[2].

The Freeze-Thaw Dilemma: A critical failure point in library management is the degradation of DMSO stocks. A combination of storage time, freeze-thaw cycling, and the intrinsic hygroscopicity of DMSO can result in the absorption of atmospheric water, leading to drug precipitation—often transitioning the compound into a less soluble crystalline solid-state form[2]. Therefore, aliquoting into single-use mini-tubes is a mandatory practice.

Physicochemical Properties

To design a robust solvation strategy, we must first establish the quantitative parameters of the solute.

PropertyValueRationale / Impact on Solvation
Molecular Formula C₁₁H₁₃N₃ODefines stoichiometry for molarity calculations.
Molecular Weight 203.24 g/mol Low MW facilitates rapid dissolution kinetics and high diffusion rates.
Piperidine pKa (est.) ~10.4Highly basic; easily protonated in mildly acidic aqueous solutions (pH < 6).
Pyridine pKa (est.) ~5.2Weakly basic; remains neutral in standard physiological buffers (pH 7.4).
H-Bond Donors 1 (Piperidine NH)Contributes to aqueous solubility when ionized.
H-Bond Acceptors 3 (N, N, O)Interacts favorably with polar aprotic solvents like DMSO.

Experimental Protocols

Protocol A: Preparation of 10 mM In Vitro Stock Solution in DMSO

This protocol is designed as a self-validating system. We do not attempt to weigh an exact sub-milligram mass; instead, we weigh a practical amount and calculate the exact solvent volume required.

Materials Required:

  • 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile (Solid powder)

  • Anhydrous DMSO (Water content <0.005%)

  • Analytical balance (d = 0.01 mg)

  • Amber glass vials or single-use polypropylene mini-tubes

Step-by-Step Methodology:

  • Gravimetric Measurement: Tare a clean, static-free glass vial on the analytical balance. Transfer approximately 2 to 5 mg of the solid compound into the vial. Record the exact mass (e.g., 3.14 mg).

  • Volume Calculation: Calculate the volume of anhydrous DMSO required to achieve exactly 10 mM using the formula: Volume (mL) = Mass (mg) /[Molecular Weight ( g/mol ) × Concentration (M)] (Example: For 3.14 mg, Volume = 3.14 / (203.24 × 0.010) = 1.545 mL of DMSO).

  • Solvation: Pipette the calculated volume of anhydrous DMSO into the vial. Causality: Using anhydrous DMSO is critical, as water ingress drastically reduces the solubility limit of lipophilic cores[2].

  • Mechanical Agitation: Vortex the vial at maximum speed for 60 seconds. If visible particles remain, sonicate in a room-temperature water bath for 5 minutes to overcome the crystal lattice energy.

  • Self-Validation (Visual QC): Hold the vial against a dark background and shine a focused light through it. The absence of Tyndall scattering (a laser beam path visible in the liquid) confirms a true, complete solution rather than a micro-suspension.

  • Aliquoting & Storage: Immediately dispense the solution into single-use mini-tubes (e.g., 50 µL per tube) to prevent freeze-thaw precipitation[2]. Store at -20°C to -80°C in a desiccated environment.

Protocol B: Preparation of Aqueous Dosing Solution for In Vivo Studies

For in vivo pharmacokinetics, thermodynamic solubility must be addressed. Thermodynamic solubility represents the equilibrium state between the solid residue and the saturated solution, avoiding the artificial co-solvent effects of high-concentration DMSO[3].

Step-by-Step Methodology:

  • Wetting: Weigh the required mass of the solid compound into a sterile tube. Add 5% v/v of DMSO to wet the hydrophobic pyridine core.

  • Surfactant Addition: Add 10% v/v Tween-80 or Kolliphor EL. Vortex vigorously. Causality: The surfactant forms micelles that encapsulate the lipophilic portions of the molecule, preventing aggregation in the aqueous phase.

  • Aqueous Dilution: Slowly add 85% v/v of sterile Saline (0.9% NaCl) dropwise while continuously vortexing.

  • pH Adjustment (If required): If the solution appears cloudy, the free base is resisting dissolution. Add 0.1 M HCl in 1 µL increments until the pH reaches ~5.0. Causality: This protonates the piperidine nitrogen (pKa ~10.4), converting the free base into a highly water-soluble hydrochloride salt in situ.

Workflow Visualization

Below is the logical workflow for ensuring the integrity of your DMSO stock solutions.

Workflow A 1. Weigh Solid Compound 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile B 2. Calculate Solvent Volume (Target: 10 mM Stock) A->B C 3. Add Anhydrous DMSO (Universal Solvation) B->C D 4. Vortex & Sonicate (Overcome Lattice Energy) C->D E 5. Visual Quality Control (Check Tyndall Effect) D->E F 6. Aliquot into Mini-tubes (Prevent Freeze-Thaw) E->F G 7. Desiccated Storage (-20°C to -80°C) F->G

Workflow for preparing and storing 10 mM DMSO stock solutions to prevent freeze-thaw degradation.

Troubleshooting & Assay Integration

When transitioning from the 10 mM DMSO stock to an aqueous biochemical or cell-based assay, be hyper-aware of the final DMSO concentration. Biochemical assays can often tolerate up to 10% v/v DMSO, but cell-based assays are much less tolerant and strictly require final DMSO concentrations of <1% v/v to prevent solvent-induced cytotoxicity[2].

If precipitation is observed upon dilution into the aqueous assay buffer (kinetic solubility failure), you must ensure that the compound does not generate false-negative or false-positive results due to undissolved particulates interfering with optical readouts[3]. In such cases, reduce the final assay concentration or optimize the assay buffer with mild detergents (e.g., 0.01% Triton X-100).

References

  • Title: Solubility in Pharmaceutical Chemistry. Source: pageplace.de.
  • Title: Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Source: Journal of Medicinal Chemistry - ACS Publications.
  • Title: What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Source: American Pharmaceutical Review.

Sources

Application

Application Notes: 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile as a Versatile Building Block in Drug Discovery

Introduction: The Strategic Value of the Piperidinyl-Oxy-Pyridine Scaffold In the landscape of modern drug discovery, the assembly of molecular libraries with high chemical diversity and drug-like properties is paramount...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Piperidinyl-Oxy-Pyridine Scaffold

In the landscape of modern drug discovery, the assembly of molecular libraries with high chemical diversity and drug-like properties is paramount. The piperidine moiety is a privileged structure, appearing frequently in approved pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for exploring chemical space.[1][2] The compound 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile represents a particularly strategic building block, integrating three key pharmacophoric features into a single, readily functionalizable molecule:

  • A Secondary Piperidine Amine: This provides a primary point for synthetic elaboration, allowing for the introduction of a wide array of substituents to modulate potency, selectivity, and pharmacokinetic properties.[3]

  • A Pyridine-4-carbonitrile Moiety: The pyridine ring acts as a bioisostere for a phenyl ring but introduces a nitrogen atom that can serve as a hydrogen bond acceptor and modulate the molecule's pKa and solubility.[4] The nitrile group is a valuable polar feature and a potential hydrogen bond acceptor.

  • An Ether Linkage: This provides a stable, yet conformationally flexible, connection between the piperidine and pyridine rings.

This application note provides a technical guide for researchers, outlining the properties of this building block, its application in structure-activity relationship (SAR) studies, and a detailed protocol for its synthetic modification.

Physicochemical & Structural Data

Proper characterization is the foundation of any successful synthetic campaign. The key properties of the title compound are summarized below.

PropertyValue
IUPAC Name 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile
Molecular Formula C₁₁H₁₃N₃O
Molecular Weight 203.24 g/mol
CAS Number 941686-44-6
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM
Primary Reactive Site Secondary Amine (Piperidine N-H)

Application in Structure-Activity Relationship (SAR) Studies

3-(Piperidin-4-yloxy)pyridine-4-carbonitrile is an ideal starting point for SAR exploration. Its structure allows for systematic modification at several key positions to optimize biological activity against a variety of targets, such as kinases and epigenetic enzymes like Lysine Specific Demethylase 1 (LSD1).[5]

The primary points of diversification are:

  • N-Substitution of the Piperidine Ring: This is the most common and impactful modification. The secondary amine can be readily derivatized via N-alkylation, reductive amination, acylation, or sulfonylation to introduce groups that can probe binding pockets, enhance potency, and tune ADME properties.

  • Modification of the Pyridine Ring: While more complex, substitutions on the pyridine ring can be explored to fine-tune electronic properties and vectorially orient substituents.

  • Bioisosteric Replacement of the Nitrile: The nitrile group can be hydrolyzed to a carboxylic acid or amide, or reduced to an amine, to explore different interactions with the target protein.

SAR_Map cluster_core Core Scaffold: 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile core_mol p1 p2 p3 N_Sub N-Substitution (Alkylation, Acylation, Reductive Amination) Nitrile_Mod Nitrile Modification (Hydrolysis, Reduction) Py_Sub Pyridine Substitution (Modulates Electronics, pKa) p1->N_Sub p2->Nitrile_Mod p3->Py_Sub

Caption: Key modification points for SAR studies.

Experimental Protocol: N-Alkylation via Reductive Amination

Reductive amination is a robust and highly reliable method for the N-alkylation of secondary amines. It proceeds under mild conditions, tolerates a wide range of functional groups, and minimizes the risk of over-alkylation often seen with alkyl halides.[6] This protocol details the synthesis of N-benzyl-3-(piperidin-4-yloxy)pyridine-4-carbonitrile as a representative example.

Workflow Overview

Caption: Workflow for N-alkylation via reductive amination.

Materials and Reagents
  • 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (Na(OAc)₃BH) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., Ethyl acetate/Hexanes gradient)

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Aldehyde Addition: Add benzaldehyde (1.1 eq) to the stirred solution at room temperature. Allow the mixture to stir for 30 minutes.

    • Scientist's Note: This initial period allows for the formation of the hemiaminal intermediate, which is in equilibrium with the starting materials and the key iminium ion necessary for the reduction step.

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes.

    • Scientist's Note: Na(OAc)₃BH is a mild and selective reducing agent, ideal for this transformation.[6] It is less basic and less reactive towards aldehydes and ketones than other hydride reagents like NaBH₄, preventing reduction of the starting aldehyde. Its addition should be controlled as the reaction can be mildly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours (overnight). Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting piperidine derivative is consumed.

  • Aqueous Workup (Quenching): Once the reaction is complete, slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution (from the decomposition of excess hydride reagent) ceases.

    • Scientist's Note: The basic NaHCO₃ solution neutralizes the acetic acid by-product from the reducing agent and ensures the product is in its free-base form for efficient extraction.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Drying and Concentration: Combine all organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 20% to 50% ethyl acetate in hexanes) to afford the pure N-benzyl-3-(piperidin-4-yloxy)pyridine-4-carbonitrile.

Broader Applications in Drug Discovery

The piperidinyl-oxy-pyridine scaffold is not limited to a single target class. Its utility has been demonstrated in the development of inhibitors for various enzyme families. For instance, related 3-(piperidin-4-ylmethoxy)pyridine structures have yielded potent inhibitors of Lysine Specific Demethylase 1 (LSD1), an important epigenetic target in oncology.[5] Furthermore, the core principles of using a central, functionalizable heterocyclic scaffold like piperidine to link a hinge-binding moiety (such as a substituted pyridine) to a solvent-exposed region are fundamental in the design of kinase inhibitors, including those targeting the Janus Kinase (JAK) family.[7] The versatility of 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile makes it a high-value building block for generating libraries aimed at a multitude of therapeutic targets.

References

  • Srishylam V, Devanna, and Naveen Mulakayala. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 8(1), 323-329. Available at: [Link]

  • Sá, M.M. & Fernandes, L. (2018). Tofacitinib synthesis. University of Nebraska-Lincoln Digital Commons. Available at: [Link]

  • Zhang, J., et al. (2022). Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. 2nd International Conference on Biological Engineering and Medical Science. DOI: 10.54254/2753-8818/4/20220553. Available at: [Link]

  • ZHANG Zhongkui, KUANG Chunxiang. (2013). Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals, 44(4), 321-323. Available at: [Link]

  • Pharmaceutical Substances. (2020). Tofacitinib. Thieme. Available at: [Link]

  • Oh, Y., et al. (2020). Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor. Scientific Reports, 10(1), 1-11. Available at: [Link]

  • Li, Z., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 59(4), 1613-1627. Available at: [Link]

  • Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]

  • Google Patents. (2014). Process for the preparation of tofacitinib and intermediates thereof. WO2014097150A1.
  • Google Patents. (2014). Intermediate for preparing tofacitinib and preparation method of intermediate. CN104059016A.
  • Sá, M.M. & Fernandes, L. (2018). Starting materials described in the literature to assemble the piperidine fragment. ResearchGate. Available at: [Link]

  • Request PDF. (n.d.). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. ResearchGate. Available at: [Link]

  • ODU Digital Commons. (1984). The Regioselective 3-Alkylation of Piperidine. Available at: [Link]

  • Nishiyama, K., et al. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Journal of Medicinal Chemistry, 65(4), 3343-3358. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). tofacitinib. Available at: [Link]

  • ResearchGate. (n.d.). Structure activity relationship. Scientific Diagram. Available at: [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221-14226. Available at: [Link]

  • van der Pijl, F., et al. (2017). Piperidine and octahydropyrano[3,4-c] pyridine scaffolds for drug-like molecular libraries of the European Lead Factory. Bioorganic & Medicinal Chemistry, 25(19), 5160-5170. Available at: [Link]

  • ACS Green Chemistry Institute. (2026). N alkylation at sp3 Carbon Reagent Guide. Available at: [Link]

  • European Patent Office. (2011). PIPERIDIN-4-YL AZETIDINE DERIVATIVES AS JAK1 INHIBITORS. EP 3050882 B1. Available at: [Link]

  • Food and Drug Administration. (2012). accessdata.fda.gov. Available at: [Link]

  • Al-Warhi, T., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3222. Available at: [Link]

  • El-Gazzar, M. G., et al. (2024). Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887). Journal of Agricultural and Food Chemistry. Available at: [Link]

  • El-Mekkawy, A. M., et al. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports. Available at: [Link]

  • DOI. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Available at: [Link]

  • Google Patents. (2012). Synthesis method of 1-teriary butoxy carbonyl-4-piperidone. CN102070513A.
  • CMJ Publishers. (2025). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile

Welcome to the Technical Support Center. Synthesizing substituted pyridines via Nucleophilic Aromatic Substitution (SNAr) often presents unexpected bottlenecks, particularly when dealing with highly polar, basic building...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing substituted pyridines via Nucleophilic Aromatic Substitution (SNAr) often presents unexpected bottlenecks, particularly when dealing with highly polar, basic building blocks. The synthesis of 3-(piperidin-4-yloxy)pyridine-4-carbonitrile is typically achieved in two main stages:

  • SNAr Coupling: Reaction of an N-protected piperidin-4-ol with a 3-halopyridine-4-carbonitrile.

  • Deprotection: Removal of the protecting group (e.g., Boc) to yield the free amine.

This guide provides mechanistically grounded solutions and self-validating protocols to address the most common points of failure in this workflow.

Part 1: Troubleshooting the SNAr Step

Q1: I am using 3-chloropyridine-4-carbonitrile and my SNAr conversion is stalled at 20%, even with prolonged heating. How can I drive this to completion? A1: You must switch your starting electrophile to 3-fluoropyridine-4-carbonitrile . Mechanistic Insight: In aliphatic SN2 reactions, chlorine is a better leaving group than fluorine due to its weaker carbon-halogen bond. However, in SNAr reactions, the rate-determining step is not the departure of the leaving group. Instead, it is the initial nucleophilic attack that disrupts aromaticity to form a negatively charged [1]. Because fluorine is the most electronegative element, its strong electron-withdrawing inductive (-I) effect significantly stabilizes the accumulating negative charge in the transition state, drastically lowering the activation energy[2]. This phenomenon, known as the "element effect," makes fluorinated arenes orders of magnitude more reactive in SNAr than their chlorinated counterparts[3].

Q2: My LC-MS shows a major byproduct with a mass of[M+18]. What is this, and how do I prevent it? A2: The[M+18] peak corresponds to the primary amide, resulting from the hydrolysis of the carbonitrile group . Mechanistic Insight: The cyano group at the 4-position is highly electrophilic. When exposed to strong bases (like NaOH, KOH, or even K2CO3) in the presence of trace water, the nitrile is rapidly hydrated to an amide, and eventually to a carboxylic acid. Solution: You must maintain rigorously anhydrous conditions. Use a non-nucleophilic base such as Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK) in anhydrous DMF or THF. Ensure your N-Boc-piperidin-4-ol is thoroughly dried (e.g., via azeotropic distillation with toluene) prior to the reaction.

Part 2: Troubleshooting Deprotection and Isolation

Q3: The Boc deprotection shows 100% conversion by TLC, but after quenching with saturated NaHCO3 and extracting with EtOAc, my isolated yield is less than 10%. Where is my product? A3: Your product is trapped in the aqueous layer. Mechanistic Insight: 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile contains both a secondary aliphatic amine (piperidine) and a basic pyridine nitrogen. Once the hydrophobic Boc group is removed, the resulting molecule becomes extremely polar and highly water-soluble. Even at a basic pH, its partition coefficient heavily favors the aqueous phase over standard organic solvents like EtOAc or DCM. Solution:Do not perform an aqueous workup. Instead, perform the deprotection under anhydrous acidic conditions using 4M HCl in 1,4-dioxane. The product will precipitate directly out of the organic reaction mixture as a dihydrochloride salt, which can be isolated in near-quantitative yield via simple vacuum filtration.

Part 3: Quantitative Data & Strategy Comparison

The following table summarizes how leaving group selection, base choice, and workup strategy directly impact the overall yield of the synthesis.

Leaving Group (Starting Material)Base / SolventDeprotection & Workup StrategyExpected Overall YieldPrimary Issue Encountered
3-Chloro K2CO3 / DMF (Wet)TFA/DCM Aqueous Ext.< 10%Poor SNAr conversion; Massive loss in aqueous layer
3-Fluoro NaOH / THF (Wet)HCl/Dioxane Filtration30 - 40%Nitrile hydrolysis (Amide formation)
3-Fluoro NaH / Anhydrous DMFHCl/Dioxane Filtration> 85% None (Optimized self-validating protocol)

Part 4: Optimized Experimental Protocols

Workflow Visualization

SNAr_Mechanism Step1 3-Fluoropyridine-4-carbonitrile + N-Boc-piperidin-4-ol Step2 Alkoxide Formation (NaH / DMF) Step1->Step2 Step3 Meisenheimer Complex (Stabilized by F) Step2->Step3 Nucleophilic Attack (Rate-Determining) Step4 Boc-Protected Intermediate Step3->Step4 Fluoride Elimination (Fast) Step5 Final Product (Di-HCl Salt) Step4->Step5 4M HCl / Dioxane (Precipitation)

SNAr mechanism and workflow highlighting the rate-determining Meisenheimer complex formation.

Step 1: Synthesis of tert-butyl 4-((4-cyanopyridin-3-yl)oxy)piperidine-1-carboxylate
  • Preparation: Charge an oven-dried round-bottom flask with NaH (60% dispersion in mineral oil, 1.2 eq) and anhydrous DMF (10 volumes). Cool the suspension to 0 °C under an inert nitrogen atmosphere.

  • Alkoxide Formation: Add a solution of N-Boc-piperidin-4-ol (1.0 eq) in anhydrous DMF dropwise over 10 minutes.

    • Self-Validation Check: You will observe bubbling (H2 gas evolution). Stir for 30 minutes at room temperature until gas evolution ceases and the mixture becomes a clear or slightly hazy solution, confirming complete deprotonation.

  • SNAr Coupling: Cool the mixture back to 0 °C and add 3-fluoropyridine-4-carbonitrile (1.05 eq) in anhydrous DMF dropwise.

  • Reaction: Warm to room temperature and stir for 2-4 hours.

    • Self-Validation Check: Analyze by TLC or LC-MS; the highly reactive fluorinated starting material should be completely consumed.

  • Workup: Quench carefully with ice water. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na2SO4, filter, and concentrate to yield the Boc-protected intermediate.

Step 2: Deprotection to 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile dihydrochloride
  • Dissolution: Dissolve the crude Boc-protected intermediate in a minimum volume of anhydrous DCM (approx. 3-5 volumes).

  • Deprotection: Add 4M HCl in 1,4-dioxane (10.0 eq) dropwise at room temperature. Stir for 2 hours.

    • Self-Validation Check: As the Boc group is cleaved, the highly polar dihydrochloride salt of the product will become insoluble in the DCM/dioxane mixture and precipitate as a dense white solid. If no precipitate forms, your solvent volume is too high; concentrate the mixture slightly under vacuum to induce crystallization.

  • Isolation: Add diethyl ether (5 volumes) to the suspension to ensure complete precipitation.

  • Filtration: Filter the solid under vacuum, wash the filter cake generously with diethyl ether, and dry under high vacuum to afford the pure dihydrochloride salt.

Part 5: References

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions Source: PMC (National Institutes of Health) URL:[Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Source: Chemistry Stack Exchange URL:[Link]

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification of 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile

Welcome to the Advanced Purification Support Center. As researchers and drug development professionals, you know that nitrogen-rich heterocycles present unique downstream processing challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Center. As researchers and drug development professionals, you know that nitrogen-rich heterocycles present unique downstream processing challenges. The target molecule, 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile , is a highly polar, dual-basic scaffold containing a secondary amine (piperidine) and a substituted pyridine ring.

This guide synthesizes field-proven chromatographic strategies to help you overcome poor recovery, peak tailing, and co-eluting impurities when isolating this compound.

FAQ 1: What are the most common impurities associated with this scaffold, and how do I track them?

The Causality: This scaffold is typically synthesized via a nucleophilic aromatic substitution (SNAr) between a 3-halopyridine-4-carbonitrile and a Boc-protected 4-hydroxypiperidine, followed by acidic deprotection. Impurities inevitably arise from unreacted starting materials, incomplete deprotection, or side reactions (such as the hydration of the highly electrophilic nitrile group into a carboxamide during harsh deprotection).

To design a self-validating purification system, you must first understand the physicochemical properties of your crude mixture.

Quantitative Impurity Profile:

Impurity / Compound Expected pKa (Basic) Expected LogP (Neutral) Optimal Detection Method
3-Fluoro-pyridine-4-carbonitrile (SM) ~2.0 0.8 UV 254 nm (Poor MS ionization)
4-Hydroxypiperidine (SM) ~10.4 -0.5 MS (ESI+) m/z 102 (No UV chromophore)
3-(1-Boc-piperidin-4-yloxy)pyridine-4-carbonitrile ~5.0 2.5 UV 254 nm, MS (ESI+) m/z 304
3-(Piperidin-4-yloxy)pyridine-4-carboxamide ~10.5 0.5 UV 254 nm, MS (ESI+) m/z 222

| Target: 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile | ~10.5, ~5.0 | 1.2 | UV 254 nm, MS (ESI+) m/z 204 |

FAQ 2: Why does my product streak severely on normal-phase silica gel, and how can I fix it?

The Causality: Standard silica gel (SiO2) possesses surface silanol groups with a pKa of approximately 4.5. The piperidine nitrogen on your target molecule has a pKa of ~10.5. When loaded onto a standard normal-phase column, the basic amine undergoes a strong, irreversible acid-base interaction with the acidic silanols. This manifests as severe peak tailing, streaking across multiple fractions, and abysmal mass recovery.

The Solution: Avoid standard bare silica. If normal-phase chromatography is absolutely necessary, you must "cap" the active silanols dynamically. Add 1–5% Triethylamine (TEA) or 1% methanolic ammonia to your Dichloromethane/Methanol mobile phase. For a more permanent solution, switch your stationary phase to Basic Alumina or Amine-functionalized (NH2) silica , which repel the basic piperidine and allow for sharp elution bands.

FAQ 3: What is the most efficient, scalable method for removing non-basic impurities?

The Causality: For highly basic amines, Strong Cation Exchange (SCX) chromatography is the industry gold standard. SCX resins are functionalized with aliphatic sulfonic acid groups. When the crude mixture is loaded under acidic or neutral conditions, the piperidine ring is protonated and binds ionically to the resin. Neutral and weakly basic impurities (like unreacted halopyridines or Boc-protected intermediates) fail to bind and are simply washed away ()[1]. The pure product is then released using a basic eluent, a technique widely validated in combinatorial library synthesis ()[2].

SCX_Workflow Crude Crude Mixture (Product + Impurities) Load Load onto SCX (1% AcOH in MeOH) Crude->Load Wash Wash (MeOH) Removes Neutrals Load->Wash Elute Elute (2M NH3 in MeOH) Releases Free Base Wash->Elute Pure Pure 3-(Piperidin-4-yloxy) pyridine-4-carbonitrile Elute->Pure

Fig 1: SCX Catch-and-Release workflow for basic amine purification.

Step-by-Step SCX Protocol:

  • Conditioning: Wash the SCX cartridge with 3 column volumes (CV) of Methanol (MeOH) to swell the resin.

  • Loading: Dissolve the crude mixture in MeOH containing 1% Acetic Acid (AcOH). The acid ensures the piperidine is fully protonated. Load at a dropwise flow rate.

  • Washing: Wash the cartridge with 3–5 CV of pure MeOH. Self-Validation: Check the wash fractions via LC-MS; you should see the Boc-protected impurity (m/z 304) and halopyridine elute here, with zero target mass.

  • Elution: Elute the target compound using 3 CV of 2M Ammonia in MeOH. The ammonia deprotonates the piperidine, breaking the ionic interaction.

  • Recovery: Concentrate the basic eluate under reduced pressure to yield the pure free base.

FAQ 4: How do I optimize Preparative RP-HPLC for this highly basic compound?

The Causality: Most standard RP-HPLC methods use 0.1% Trifluoroacetic acid (TFA) or Formic acid. At low pH, both the piperidine and pyridine nitrogens on your target molecule are protonated. The molecule becomes highly hydrophilic, eluting in the void volume of a standard C18 column with poor resolution.

By pivoting to a high-pH mobile phase (e.g., pH 10), the piperidine is kept in its neutral free-base form. This dramatically increases the molecule's lipophilicity, pushing its retention time deeper into the organic gradient and yielding sharp, symmetrical peaks. Volatile buffers like Ammonium Bicarbonate are highly recommended here as they are fully MS-compatible and leave no inorganic salts post-lyophilization ()[3]; ()[4].

HPLC_Logic Start RP-HPLC Method Optimization LowPH Low pH (0.1% TFA) Piperidine Protonated Start->LowPH Avoid HighPH High pH (NH4HCO3, pH 10) Piperidine Neutral Start->HighPH Preferred LowResult Poor Retention Elutes in Void Volume LowPH->LowResult HighResult High Lipophilicity Sharp Peaks & Good Retention HighPH->HighResult

Fig 2: Effect of mobile phase pH on the retention of basic heterocycles.

Step-by-Step High-pH Prep HPLC Protocol:

  • Column Selection: You must use a high-pH stable reverse-phase column (e.g., Waters XBridge C18 or Phenomenex Gemini) designed to withstand pH 10 without silica dissolution.

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Bicarbonate (NH4HCO3) in LC-MS grade water. Adjust to exactly pH 10.0 using Ammonium Hydroxide.

    • Buffer B: LC-MS grade Acetonitrile.

  • Gradient Design: Run a shallow gradient from 5% B to 60% B over 15 minutes to maximize resolution from the polar carboxamide impurity.

  • Detection & Collection: Monitor UV at 220 nm and 254 nm. Trigger fraction collection via MS (ESI+) targeting m/z 204.

  • Post-Purification: Freeze the collected fractions and lyophilize. The ammonium bicarbonate will sublime completely, leaving the pure free base of 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile.

References
  • Edelmann, M. J. (2011). "Strong Cation Exchange Chromatography in Analysis of Posttranslational Modifications: Innovations and Perspectives." Journal of Biomedicine and Biotechnology.[Link]

  • Organ, M.G., Dixon, C.E., Mayhew, D., Parks, D.J., & Arvanitis, E.A. (2002). "The Use of a Supported Base and Strong Cation Exchange (SCX) Chromatography to Prepare a Variety of Structurally-Diverse Molecular Libraries Prepared by Solution-Phase Methods." Combinatorial Chemistry & High Throughput Screening.[Link]

  • Woodman, M. "The LC Handbook: Guide to LC Columns and Method Development." Agilent Technologies.[Link]

  • Ahuja, S., & Dong, M. W. (Eds.). (2005). "Handbook of Pharmaceutical Analysis by HPLC." Elsevier.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing SNAr Reaction Temperature for 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 3-(Piper...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile .

This synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) between 3-fluoropyridine-4-carbonitrile and N-Boc-piperidin-4-ol, followed by acidic deprotection. While the transformation appears straightforward, the sterically hindered nature of the secondary alkoxide and the presence of a base-sensitive cyano group make temperature control the single most critical parameter for success.

Mechanistic Insight: The Temperature-Dependent SNAr Pathway

In SNAr reactions, the highly electronegative fluorine atom strongly polarizes the C–F bond, rendering the adjacent carbon highly electrophilic and accelerating the rate-determining nucleophilic attack[1]. The cyano group at the C4 position provides essential resonance and inductive stabilization for the resulting anionic Meisenheimer complex.

However, SNAr reactions are highly thermodependent[2]. The secondary alkoxide derived from N-Boc-piperidin-4-ol is sterically hindered, imposing a significant kinetic barrier.

  • Kinetic Trapping (Low Temperatures): If the temperature is too low (< 20 °C), the thermal energy is insufficient to overcome the activation barrier of the bulky nucleophile, leading to stalled reactions and unreacted starting materials.

  • Degradation Pathways (High Temperatures): Conversely, elevated temperatures (> 80 °C) accelerate the overall transformation but drastically elevate the risk of side reactions[3]. The highly electrophilic cyano group becomes susceptible to hydration by trace adventitious water, and the basic conditions can trigger E2 elimination of the piperidinol ring.

Reaction Workflow & Temperature Dynamics

SNAr_Optimization SM 3-Fluoropyridine-4-carbonitrile + N-Boc-piperidin-4-ol Base Base (NaH or Cs2CO3) Anhydrous DMF SM->Base Alkoxide Sterically Hindered Alkoxide Intermediate Base->Alkoxide TempLow Low Temp (< 20°C) Kinetic Trap Alkoxide->TempLow T < 20°C TempOpt Optimal Temp (50-60°C) Thermodynamic Control Alkoxide->TempOpt 50°C < T < 60°C TempHigh High Temp (> 80°C) Degradation Pathways Alkoxide->TempHigh T > 80°C OutLow Incomplete Conversion (Recovery of SM) TempLow->OutLow OutOpt Meisenheimer Complex N-Boc Protected Product TempOpt->OutOpt OutHigh Side Reactions: 1. Nitrile Hydration (+18 Da) 2. E2 Elimination TempHigh->OutHigh Final Acidic Deprotection (HCl) 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile OutOpt->Final Cleavage

Fig 1: Temperature-dependent SNAr pathways for 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile.

Quantitative Data: Temperature vs. Yield & Impurity Profile

To illustrate the causality of temperature on the reaction outcome, the following table summarizes the quantitative yield and impurity profiles observed during optimization.

Temperature (°C)Conversion (%)Yield of Target (%)Nitrile Hydration Impurity (%)E2 Elimination Byproduct (%)
0 - 20 < 3025< 1< 1
40 858023
60 (Optimal) > 9992 43
80 > 99651815
100 > 99354025

Note: Data reflects reactions run for 4 hours in anhydrous DMF using NaH as the base.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each critical juncture, a specific observable metric is provided to verify that the chemical causality is proceeding as intended.

Step 1: Alkoxide Formation

  • Action: Dissolve 1.1 equivalents of N-Boc-piperidin-4-ol in anhydrous DMF. Cool the solution to 0 °C under an inert argon atmosphere. Slowly add 1.2 equivalents of NaH (60% dispersion in mineral oil) portion-wise.

  • Causality: The secondary alcohol is weakly nucleophilic. Complete deprotonation with a strong base like NaH is required to form the highly reactive alkoxide.

  • Self-Validation Checkpoint: The evolution of hydrogen gas (bubbling) will be immediately visible. Wait 30 minutes until gas evolution ceases entirely. A clear, slightly yellow solution confirms complete alkoxide formation.

Step 2: Electrophile Addition

  • Action: Dissolve 1.0 equivalent of 3-fluoropyridine-4-carbonitrile in a minimal amount of anhydrous DMF. Add this solution dropwise to the alkoxide mixture, maintaining the internal temperature below 10 °C.

  • Causality: Adding the electrophile at a low temperature prevents localized exothermic spikes that could prematurely trigger nitrile hydration or degradation before the reagents are homogenously mixed.

Step 3: Thermal Activation (Optimal SNAr)

  • Action: Remove the cooling bath and gradually heat the reaction mixture to 60 °C for 2 to 4 hours.

  • Self-Validation Checkpoint: Sample the reaction after 2 hours for LC-MS analysis. The successful formation of the product is validated by the complete disappearance of the 3-fluoropyridine-4-carbonitrile peak and the emergence of the N-Boc protected intermediate mass ( [M+H]+=304.1 ). If unreacted starting material remains, the kinetic barrier has not been fully overcome; maintain heating for an additional 2 hours.

Step 4: Quenching and Workup

  • Action: Cool the reaction to 0 °C and carefully quench with saturated aqueous NH4​Cl . Extract with Ethyl Acetate (3x), wash the organic layer with brine, dry over Na2​SO4​ , and concentrate.

  • Causality: Using NH4​Cl instead of water neutralizes excess base immediately. This is critical because exposing the cyano group to highly basic aqueous conditions during workup will cause rapid hydrolysis to the amide.

Step 5: Deprotection

  • Action: Treat the concentrated intermediate with 4M HCl in 1,4-dioxane at room temperature for 2 hours. Concentrate under vacuum to yield the final 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile as an HCl salt.

Troubleshooting Guide & FAQs

Q: My reaction stalls at ~30% conversion when run at room temperature. Should I add more base to push the reaction forward? A: No. Adding more base will not overcome the kinetic barrier and will likely exacerbate side reactions. The secondary alkoxide of the piperidinol is sterically hindered, requiring thermal energy to traverse the activation barrier to form the Meisenheimer complex. Increase the internal reaction temperature to 50–60 °C instead.

Q: I am detecting a major impurity with a mass of +18 Da relative to my desired product. What is this, and how do I prevent it? A: A mass increase of +18 Da corresponds to the hydration of the cyano group to a primary carboxamide ( −CONH2​ ). The cyano group at the C4 position is highly electrophilic and susceptible to attack by trace hydroxide ions (formed from adventitious water and your base) at elevated temperatures. To prevent this, ensure your DMF is strictly anhydrous, use fresh NaH, and do not exceed 60 °C during the SNAr step.

Q: LC-MS shows the presence of N-Boc-1,2,3,6-tetrahydropyridine in my crude mixture. What is causing this? A: This is the product of an E2 elimination of the N-Boc-piperidin-4-ol. Strong bases like NaH at high temperatures can act as Brønsted bases rather than nucleophiles, abstracting a proton from the piperidine ring and eliminating the alkoxide. Lowering the reaction temperature to 60 °C and ensuring the slow, controlled addition of the electrophile minimizes this degradation pathway.

Q: Can I use 3-chloropyridine-4-carbonitrile instead of the fluoro-analogue to save costs? A: While possible, it requires significantly higher temperatures (often > 90 °C) because chloride is a poorer leaving group in SNAr reactions compared to the highly electronegative fluorine[1]. Heating this specific substrate to > 90 °C will cause the nitrile hydration and E2 elimination pathways to dominate, ultimately ruining your yield. Stick to the 3-fluoro derivative.

References

  • Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights.Organic & Biomolecular Chemistry (RSC Publishing).
  • Chichibabin reaction (Side Reactions and Temperature Effects).Grokipedia.
  • A Comparative Analysis of 2-Chloro-3-Cyano-Pyridine 1-Oxide and 2-Bromo-3-Cyanopyridine 1-Oxide in Nucleophilic Aromatic Substitution.Benchchem.

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot and prevent the degradation...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot and prevent the degradation of 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile during long-term storage.

This molecule presents a unique stability challenge due to its trifunctional nature: an electrophilic pyridine-4-carbonitrile moiety, a nucleophilic secondary amine (piperidine ring), and an ether linkage . Understanding the mechanistic causality behind its degradation is critical for designing self-validating storage protocols.

Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: After 3 months of storage, my LC-MS data shows a major impurity with a mass shift of +18 Da. What is the mechanism behind this?

A1: A +18 Da mass shift is the classic signature of nitrile hydrolysis . The carbonitrile group (-CN) attached to the electron-deficient pyridine ring is highly susceptible to nucleophilic attack by ambient moisture.

The Causality: Trace acidic or basic impurities (often leaching from low-quality glass vials or residual synthesis solvents) catalyze the hydration of the nitrile. The mechanism begins with the protonation of the nitrile nitrogen (or hydroxide attack on the carbon), followed by the addition of water to form an imidic acid intermediate. This intermediate rapidly tautomerizes into a more thermodynamically stable primary amide ([1]). If left unchecked, prolonged exposure will drive further hydrolysis to the carboxylic acid derivative (+19 Da relative to the parent mass). While 4-cyanopyridine derivatives are generally stable under strictly neutral conditions ([2]), they will rapidly degrade if ambient moisture and pH shifts are not strictly controlled.

Q2: My compound cohort has developed a slight yellowish tint, and HRMS indicates a +16 Da degradant. Is the ether linkage oxidizing?

A2: No, the ether linkage is highly stable. The +16 Da shift combined with yellowing indicates N-oxidation of either the piperidine or pyridine nitrogen, most commonly the secondary amine of the piperidine ring.

The Causality: The secondary amine possesses a sterically accessible lone pair of electrons. Exposure to atmospheric oxygen, combined with ambient UV/Vis light or trace transition metal catalysts, initiates a radical autoxidation cascade. This results in the formation of an N-oxide or hydroxylamine derivative ([3]). Pyridine nitrogen can also undergo N-oxidation, though it requires stronger oxidizing conditions.

Q3: We stored the compound as a free base in a standard plastic microcentrifuge tube. We are now seeing a +44 Da impurity. What happened?

A3: You are observing carbamate formation due to the capture of atmospheric carbon dioxide (CO₂).

The Causality: Secondary amines like piperidine are excellent nucleophiles. When the free base is exposed to ambient air, the piperidine nitrogen nucleophilically attacks the electrophilic carbon of atmospheric CO₂. This forms a carbamic acid intermediate that quickly deprotonates to yield a stable carbamate salt (+44 Da) ([4]). This reaction is highly spontaneous for unhindered secondary amines and is a primary reason why piperidine derivatives must never be stored in gas-permeable plastics.

Part 2: Experimental Protocols & Self-Validating Workflows

To establish a trustworthy, self-validating system, you must implement protocols where the success of the storage method can be analytically proven at every step.

Protocol A: LC-HRMS Diagnostic Workflow for Degradant Identification

Purpose: To rapidly identify the specific degradation pathway affecting your cohort.

  • Sample Preparation: Dissolve 1 mg of the degraded sample in 1 mL of LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 Reverse Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 10 minutes.

  • Mass Spectrometry: Operate the HRMS (e.g., Q-TOF or Orbitrap) in positive electrospray ionization (ESI+) mode.

  • Data Interpretation (Self-Validation):

    • Extract the exact mass of the parent compound [M+H]+ .

    • Extract [M+18+H]+ (Amide), [M+16+H]+ (N-Oxide), and [M+44+H]+ (Carbamate).

    • Causality Check: If the amide peak is dominant, your primary failure point is moisture control. If the N-oxide is dominant, your failure point is oxygen/light exclusion.

Protocol B: Optimal Lyophilization and Inert Storage Protocol

Purpose: To completely arrest hydrolysis, oxidation, and carbamylation.

  • Salt Conversion (Optional but Recommended): Convert the free base to a hydrochloride (HCl) or trifluoroacetate (TFA) salt. Protonating the piperidine nitrogen eliminates its nucleophilicity, preventing CO₂ carbamylation and significantly reducing N-oxidation rates.

  • Lyophilization: Freeze-dry the compound to remove all residual solvent and water.

    • Validation Step: Perform Karl Fischer titration on a dummy sample to ensure water content is <0.1% .

  • Inert Gas Flushing: Transfer the dry powder to an amber glass ampoule or a PTFE-lined screw-cap vial. Purge the vial with heavy inert gas (Argon is preferred over Nitrogen as it is heavier than air and blankets the powder).

  • Sealing and Storage: Seal the vial tightly with Parafilm or flame-seal the ampoule. Store at -20°C in a desiccator.

Part 3: Quantitative Data & Degradation Matrix

The following table summarizes the quantitative mass shifts and environmental stressors associated with 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile degradation, allowing for rapid LC-MS cross-referencing.

Degradation PathwayPrimary StressorReactive Functional GroupStructural ProductDelta Mass (Da)Preventive Action
Nitrile Hydrolysis Moisture (H₂O), pH extremesPyridine-4-carbonitrilePyridine-4-carboxamide+18.01Lyophilization, Desiccator storage
Deep Hydrolysis Prolonged MoisturePyridine-4-carboxamidePyridine-4-carboxylic acid+19.00Lyophilization, Desiccator storage
N-Oxidation Oxygen (O₂), Light, MetalsPiperidine (2° Amine)Piperidine N-oxide+15.99Argon blanket, Amber vials
Carbamylation Atmospheric CO₂Piperidine (2° Amine)Piperidine Carbamate+43.99Salt conversion, Gas-tight seals
Photolysis UV/Vis LightPyridine RingCleavage ProductsVariableOpaque/Amber containers

Part 4: Visualizing the Degradation Pathways

The following diagrams map the mechanistic logic of the compound's degradation and the analytical troubleshooting workflow.

Degradation API 3-(Piperidin-4-yloxy) pyridine-4-carbonitrile Amide Pyridine-4-carboxamide Deriv. (+18 Da) API->Amide Hydrolysis (Nitrile) NOxide N-Oxide Derivs. (+16 Da) API->NOxide N-Oxidation (Piperidine/Pyridine) Carbamate Piperidine Carbamate (+44 Da) API->Carbamate Carbamylation Moisture Moisture (H2O) Moisture->API Catalyzes Oxygen Oxygen / ROS Oxygen->API Oxidizes CO2 Atmospheric CO2 CO2->API Reacts with 2° Amine Acid Pyridine-4-carboxylic acid Deriv. (+19 Da) Amide->Acid Further Hydrolysis

Mechanistic degradation pathways of 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile under storage.

Workflow Start Detect Impurity in Stability Cohort LCMS Perform LC-HRMS Analysis Start->LCMS Mass18 Delta Mass: +18 Da LCMS->Mass18 Mass16 Delta Mass: +16 Da LCMS->Mass16 Mass44 Delta Mass: +44 Da LCMS->Mass44 Hydrol Nitrile Hydrolysis (Amide Formation) Mass18->Hydrol Oxid N-Oxidation (Piperidine/Pyridine) Mass16->Oxid Carb Carbamate Formation (CO2 Adduct) Mass44->Carb Action1 Store under Argon/N2 Use Desiccants Hydrol->Action1 Action2 Protect from Light Flush with Inert Gas Oxid->Action2 Action3 Seal tightly Avoid ambient air Carb->Action3

Step-by-step LC-HRMS diagnostic workflow for identifying and mitigating degradants.

References

  • Master Organic Chemistry. "Acidic Hydrolysis of Nitriles To Amides". Details the mechanistic protonation and nucleophilic attack of water on nitrile carbons. Available at: [Link]

  • Organic Letters - ACS Publications. "Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source". Discusses the baseline stability of 4-cyanopyridines under neutral conditions. Available at: [Link]

  • MDPI. "Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review". Analyzes the nucleophilic capture of atmospheric CO2 by secondary amines to form carbamates. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile Substitutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to derivatize highly functionalized, sterically encumbered secondary amines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to derivatize highly functionalized, sterically encumbered secondary amines.

3-(Piperidin-4-yloxy)pyridine-4-carbonitrile is a highly valuable building block in pharmaceutical development, particularly for synthesizing therapeutics targeting complex neurological pathways[1]. However, the reactive site—the secondary amine of the piperidine ring—presents significant steric challenges. The inherent bulk of the piperidine chair conformation, combined with the 4-yloxy substituent, severely restricts the trajectory of incoming electrophiles[2].

This guide provides field-proven, causality-driven troubleshooting strategies and self-validating protocols to help you successfully navigate N-functionalization of this challenging scaffold.

Troubleshooting FAQs: Mechanisms & Causality

Q1: Direct N-alkylation with secondary alkyl halides is yielding predominantly elimination products instead of my target. Why is this happening? Causality: In sterically hindered secondary amines, the nitrogen atom's nucleophilicity (a kinetic property) is significantly reduced due to steric repulsion, while its basicity (a thermodynamic property) remains relatively unaffected. When you introduce a bulky secondary alkyl halide, the activation energy for the SN2 transition state becomes prohibitively high[2]. Consequently, the piperidine acts as a base rather than a nucleophile, deprotonating the alkyl halide and driving an E2 elimination pathway. Solution: Abandon direct alkylation for bulky substrates. Pivot to a Reductive Amination pathway, which circumvents the SN2 steric clash entirely.

Q2: My Buchwald-Hartwig amination with an ortho-substituted aryl bromide is stalling at 10% conversion. How can I drive this to completion? Causality: The Buchwald-Hartwig catalytic cycle relies on transmetalation and reductive elimination, both of which are highly sensitive to steric hindrance around the palladium center[3]. Standard ligands (like BINAP or dppf) cannot accommodate the steric bulk of the secondary piperidine, leading to catalyst resting states or off-cycle degradation via β-hydride elimination[4]. Solution: Switch to RuPhos or its pre-catalyst RuPhos-Pd-G3 . RuPhos is explicitly engineered for secondary amines; its bulky, electron-rich biaryl structure forces the palladium center into a tight geometry that accelerates reductive elimination before side reactions can occur[4].

Q3: I read that Aryl Iodides are highly reactive, but my Buchwald-Hartwig coupling with an Aryl Iodide failed completely. Why? Causality: Contrary to conventional cross-coupling wisdom, aryl iodides are notoriously problematic in Buchwald-Hartwig aminations[3]. The iodide anions cleaved during oxidative addition strongly coordinate to the palladium center, forming unreactive iodide-bridged Pd dimers[4]. This precipitates the catalyst as inactive "Pd black." Solution: Use Aryl Bromides or Aryl Chlorides. The reactivity order for this specific reaction is ArBr > ArCl > ArI[3].

Q4: My reductive amination with a sterically demanding ketone is failing. The reducing agent is active, but I only recover starting materials. What is the bottleneck? Causality: Reductive amination is a two-step process: iminium ion formation followed by reduction. With bulky ketones and hindered piperidines, the formation of the intermediate iminium ion is the rate-limiting step[5]. Mild reducing agents like Sodium Triacetoxyborohydride (STAB) cannot reduce the ketone directly. If steric clash prevents the iminium from forming, the reaction stalls. Solution: Introduce a Lewis acid like Titanium(IV) isopropoxide (Ti(OiPr)4) to activate the carbonyl and trap the intermediate as a titanium-coordinated iminium species, forcing the equilibrium forward[5].

Visual Workflows & Decision Trees

Pathway_Selection Start Select N-Functionalization Pathway Q1 Electrophile Type? Start->Q1 Primary Primary Alkyl Q1->Primary Secondary Secondary / Bulky Alkyl Q1->Secondary Aryl Aryl Halide Q1->Aryl SN2 Direct Alkylation (SN2 Pathway) Primary->SN2 RedAm Reductive Amination (Avoids E2 Elimination) Secondary->RedAm Steric Clash BH Buchwald-Hartwig (RuPhos Ligand) Aryl->BH Cross-Coupling

Decision tree for selecting the optimal N-functionalization pathway based on steric bulk.

BH_Optimization A Sterically Hindered Secondary Amine B Buchwald-Hartwig Coupling A->B C Ligand: RuPhos (Prevents β-hydride elimination) B->C D Pre-catalyst: Pd-G3 (Rapid Pd(0) generation) B->D E Base: LiHMDS / Cs2CO3 (Protects -CN group) B->E F Successful C-N Bond Formation C->F D->F E->F

Optimization parameters for Buchwald-Hartwig coupling of hindered piperidines.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in physical and chemical checkpoints allow you to confirm the reaction trajectory in real-time.

Protocol A: Optimized Buchwald-Hartwig Cross-Coupling

Objective: Couple 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile with a sterically hindered aryl bromide. Mechanistic Rationale: Utilizing the RuPhos-Pd-G3 pre-catalyst ensures rapid, low-temperature generation of the active L-Pd(0) species, preserving the base-sensitive 4-carbonitrile group[3].

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile (1.0 equiv), the aryl bromide (1.2 equiv), and Cs2CO3 (2.0 equiv).

    • Self-Validation Checkpoint: Cs2CO3 is explicitly chosen over stronger bases (e.g., KOtBu) to prevent nucleophilic degradation of the electrophilic -CN group[4].

  • Catalyst Addition: Add RuPhos-Pd-G3 (2-5 mol%) and RuPhos ligand (2-5 mol%).

  • Solvent Injection: Inject anhydrous, degassed 1,4-dioxane.

    • Self-Validation Checkpoint: The mixture should initially appear pale yellow. If it turns black immediately upon solvent addition, oxygen is present, and the Pd has crashed out as inactive Pd-black.

  • Activation & Reaction: Heat the mixture to 80 °C.

    • Self-Validation Checkpoint: A successful transition to the active catalytic cycle is visually confirmed by a distinct color shift from yellow to deep red/orange.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove Pd residues, and concentrate in vacuo.

Protocol B: Lewis Acid-Mediated Reductive Amination

Objective: N-alkylation using a bulky, unreactive ketone. Mechanistic Rationale: Overcoming the high activation energy of iminium ion formation using a titanium-based Lewis acid[5].

  • Iminium Formation: Dissolve the piperidine derivative (1.0 equiv) and the bulky ketone (1.2 equiv) in anhydrous dichloromethane (DCM).

  • Lewis Acid Activation: Add Ti(OiPr)4 (1.5 equiv) dropwise at room temperature.

    • Self-Validation Checkpoint: You must stir this mixture for 12 hours before adding the reducing agent. This mandatory pre-mixing ensures the equilibrium is fully driven toward the titanium-coordinated iminium species.

  • Reduction: Cool the mixture to 0 °C and carefully add STAB (2.0 equiv) in portions.

    • Self-Validation Checkpoint: Gas evolution (H2) should be minimal. Excessive bubbling indicates moisture in the system reacting with the hydride.

  • Quench: Quench with saturated aqueous NaHCO3.

    • Self-Validation Checkpoint: A thick white precipitate (TiO2) will immediately form, confirming the successful hydrolysis of the titanium complex. Filter through Celite before extraction.

Quantitative Data & Benchmarks

Table 1: Ligand Selection Matrix for Buchwald-Hartwig Amination of 2° Piperidines

LigandAmine Class TargetPerformance with 2° PiperidinesSteric AccommodationReference
BINAP Primary AminesPoor (<20% yield)Low[4]
BrettPhos Primary AminesModerate (30-50% yield)Medium[4]
RuPhos Secondary AminesExcellent (>85% yield) High [4]
dppf General / ArylPoor (Catalyst poisoning)Low[6]

Table 2: Pathway Performance Benchmarks for Bulky Electrophiles

Reaction PathwayElectrophile TypeMajor ProductTypical YieldPrimary Failure Mode
Direct Alkylation (SN2) 2° Alkyl HalideAlkene (E2 Elimination)10-25%Steric repulsion raises SN2 transition state energy[2]
Reductive Amination Bulky KetoneSubstituted Piperidine75-90%Incomplete iminium formation without Lewis Acid[5]
Buchwald-Hartwig Aryl IodideUnreacted / Pd Black<15%Iodide inhibition of Pd complex[3]
Buchwald-Hartwig Aryl BromideArylated Piperidine80-95%Base-induced degradation of -CN group (if KOtBu used)

References

  • [1] J&K Scientific. 3-(Piperidin-4-yloxy)pyridine | 310881-48-2.

  • DTIC. A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES.

  • [2] PMC (NIH). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines.

  • [6] RSC Publishing. What can reaction databases teach us about Buchwald–Hartwig cross-couplings?

  • [5] Benchchem. Literature review on the synthesis of N-substituted piperidin-4-amines.

  • [3] WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?

  • [4] Chemistry LibreTexts. Buchwald-Hartwig Amination.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile and its Analogs in Biological Activity

This guide provides an in-depth comparative analysis of 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile and its structural analogs, with a primary focus on their biological activity as potent and selective inhibitors of Lys...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile and its structural analogs, with a primary focus on their biological activity as potent and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1). Designed for researchers, scientists, and drug development professionals, this document synthesizes key structure-activity relationships (SAR), presents comparative experimental data, and details the essential methodologies for their evaluation.

Introduction: The Emergence of a Privileged Scaffold in Epigenetic Modulation

The piperidine ring is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties that often translate to improved pharmacokinetics.[1][2] Its three-dimensional structure allows for precise vectoral orientation of substituents, enabling specific interactions with biological targets.[3] While piperidine analogs have shown efficacy against a wide range of targets, including G-protein coupled receptors (GPCRs) and kinases, a particularly promising class has emerged as potent modulators of epigenetic enzymes.[4][5][6]

At the forefront of this class are compounds based on the 3-(piperidin-4-yloxy)pyridine core. While 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile itself is not extensively documented in publicly available literature, its close structural analogs have been identified as highly potent and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key enzyme in epigenetic regulation.[7][8] LSD1 is overexpressed in various cancers, where it plays a crucial role in maintaining a de-differentiated state and promoting cell proliferation, making it a high-value therapeutic target.[9][10]

This guide will dissect the structural features that govern the biological activity of this compound class, comparing them with other piperidine-based molecules and providing the technical foundation for their synthesis and evaluation.

The Central Target: Lysine-Specific Demethylase 1 (LSD1)

LSD1, also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that removes methyl groups from mono- and di-methylated lysine residues on histone H3, primarily at lysine 4 (H3K4) and lysine 9 (H3K9).[11][12] By demethylating H3K4, a mark associated with active gene transcription, LSD1 generally acts as a transcriptional repressor.[13] Its role in cancer is well-established; by repressing the expression of tumor suppressor genes and differentiation-promoting genes, LSD1 helps maintain an undifferentiated, proliferative state in cancer cells.[9][14]

Inhibition of LSD1 has been shown to reactivate silenced tumor suppressor pathways, induce cancer cell differentiation, and trigger apoptosis, making it a compelling strategy for cancer therapy.[9][13][14]

Structure-Activity Relationship (SAR) of 3-(Piperidin-4-yloxy)pyridine Analogs as LSD1 Inhibitors

The biological activity of this scaffold is exquisitely sensitive to the nature and position of its substituents. Extensive research on close analogs, particularly 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile, has provided a clear understanding of the key interactions within the LSD1 active site.[7][12] The crystal structure of this analog in complex with LSD1 reveals a binding mode where the molecule spans across the spacious substrate-binding cavity, with each of its three main substituents anchored in distinct pockets.[12]

Key Structural Features and Their Impact:

  • The Pyridine Core: Serves as the central scaffold, correctly orienting the key interacting moieties.

  • The Piperidin-4-yloxy Linker: The piperidine ring is crucial for activity. Its basic nitrogen forms a key salt bridge with the carboxylate side chain of Asp555 in the LSD1 active site.[12] The ether linkage provides the correct spacing and geometry. Replacing the piperidine with a pyrrolidine ring can also be tolerated, though potency may be affected.[15]

  • The 4-Carbonitrile Group (or equivalent): This group is a critical hydrogen bond acceptor. The nitrogen of the nitrile forms a strong hydrogen bond with the side chain of Lys661, a residue deep within the catalytic center that is essential for the demethylation reaction.[12] This interaction is a major contributor to the high potency of these inhibitors.

  • Substituents on the Pyridine Ring:

    • Position 2: A hydrophobic group, such as a p-tolyl group, is highly favorable. This substituent occupies a hydrophobic pocket near the entrance of the active site, contributing significantly to binding affinity.[12]

    • Position 3: A phenyl or substituted phenyl group is common. As seen in the crystal structure, a 4-cyanophenyl group at this position extends into the active site.[12]

The following diagram illustrates the key interactions of a prototypical 3-(piperidin-4-yloxy)pyridine analog within the LSD1 active site, based on published crystal structures.[12]

cluster_LSD1 LSD1 Active Site cluster_Inhibitor Inhibitor Scaffold Lys661 Lys661 Asp555 Asp555 HydrophobicPocket Hydrophobic Pocket Piperidine Piperidine Ring Piperidine->Asp555 Salt Bridge Nitrile 4-Carbonitrile Nitrile->Lys661 H-Bond Tolyl 2-Tolyl Group Tolyl->HydrophobicPocket Hydrophobic Interaction PyridineCore Pyridine Core PyridineCore->Piperidine PyridineCore->Nitrile PyridineCore->Tolyl

Caption: Key binding interactions of a piperidin-4-yloxy-pyridine analog in the LSD1 active site.

Comparative Biological Activity

The potency of 3-(piperidin-4-yloxy)pyridine analogs as LSD1 inhibitors is significantly higher than that of many other piperidine-containing molecules targeting different protein classes. The following tables provide a comparative overview of the biological activity of representative compounds.

Table 1: In Vitro Activity of Piperidine-Based LSD1 Inhibitors

Compound IDScaffoldR1 (Position 2)R2 (Position 3)LSD1 Ki (nM)MAO-A Ki (µM)MAO-B Ki (µM)Reference
Analog 1 3-(Piperidin-4-ylmethoxy)pyridinep-tolyl4-cyanophenyl29>509.7[7]
Analog 2 3-(Piperidin-4-ylmethoxy)pyridinep-tolyl4-isocyanophenyl36>5018.7[7]
GSK2879552 Tranylcypromine derivative--Irreversible>100>100[14]
ORY-1001 Tranylcypromine derivative--<1>100>100[16]

Note: Data is compiled from multiple sources and experimental conditions may vary.

Table 2: Cellular Activity of Piperidine-Based LSD1 Inhibitors

Compound IDCell LineAssay TypeEC50 (nM)Reference
Analog 1 MV4-11 (AML)Proliferation280[7]
Analog 1 Molm-13 (AML)Proliferation840[7]
GSK2879552 Variety of AML linesProliferationavg. 137[14]
ORY-1001 NCI-H1417 (SCLC)Viability0.1 - 23[16]

Comparison with Piperidine Analogs Targeting Other Biological Classes

To provide a broader context, it is useful to compare the activity of these LSD1 inhibitors with piperidine analogs designed for other targets.

Table 3: Biological Activity of Piperidine Analogs for Various Targets

Compound ClassTargetKey Structural FeaturePotency RangeReference
Opioid Agonists µ-Opioid ReceptorN-substituted piperidine with phenylalkyl groupKi = 0.0021 nM[17]
Kinase Inhibitors ALK, VEGFR-2, c-MetPiperidine carboxamides, benzoxazolesIC50 = 57 - 174 nM[4][6]
GPCR Ligands Histamine H3, 5-HT1AArylpiperazines, N-alkylpiperidinesKi = 1.4 - 9.32 nM[5][18]

This comparison highlights that while piperidine is a versatile scaffold, the specific substitution pattern of the 3-(piperidin-4-yloxy)pyridine-4-carbonitrile series confers exceptionally high potency and selectivity for the epigenetic target LSD1.

Mechanistic Consequences of LSD1 Inhibition

Inhibition of LSD1 by compounds such as 3-(piperidin-4-yloxy)pyridine-4-carbonitrile analogs triggers a cascade of cellular events, primarily by derepressing genes involved in differentiation and apoptosis.[9][19]

Inhibitor Piperidin-4-yloxy-pyridine Inhibitor LSD1 LSD1 Inhibitor->LSD1 Inhibits H3K4me2 H3K4me2 (Active Mark) LSD1->H3K4me2 Demethylates (Represses) DifferentiationGenes Differentiation Genes (e.g., CD11b, CD86) H3K4me2->DifferentiationGenes Activates Transcription ApoptosisGenes Pro-Apoptotic Genes (e.g., CASP7) H3K4me2->ApoptosisGenes Activates Transcription Differentiation Cellular Differentiation DifferentiationGenes->Differentiation Apoptosis Apoptosis (Cell Death) ApoptosisGenes->Apoptosis Proliferation Tumor Cell Proliferation Differentiation->Proliferation Inhibits Apoptosis->Proliferation Inhibits Start 1-Boc-piperidin-4-one Step1 Step 1: Reduction (e.g., NaBH4) Forms alcohol intermediate. Start->Step1 Step2 Step 2: Williamson Ether Synthesis (e.g., 3-fluoro-4-cyanopyridine, NaH) Forms the key C-O-C bond. Step1->Step2 Step3 Step 3: Boc Deprotection (e.g., TFA or HCl) Reveals the piperidine nitrogen. Step2->Step3 Step4 Step 4 (Optional): N-Alkylation/Arylation (e.g., Reductive amination or Buchwald-Hartwig) For analog synthesis. Step3->Step4 Analog Synthesis Product Final Product: 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile Step3->Product Step4->Product Analog Synthesis

Caption: General synthetic workflow for 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile.

Step-by-Step Methodology (Illustrative):

  • Synthesis of 1-Boc-4-hydroxypiperidine: To a solution of 1-Boc-piperidin-4-one in methanol at 0 °C, add sodium borohydride portion-wise. Stir the reaction at room temperature until completion (monitored by TLC). Quench the reaction with water and extract the product with ethyl acetate. The rationale for using NaBH₄ is its mild and selective reduction of the ketone without affecting the Boc protecting group.

  • Ether Formation: To a solution of 1-Boc-4-hydroxypiperidine in anhydrous DMF, add sodium hydride at 0 °C to form the alkoxide. Then, add 3-fluoro-4-cyanopyridine and allow the reaction to warm to room temperature or heat as necessary. The Williamson ether synthesis is a classic and reliable method for forming the ether linkage. Using a fluorinated pyridine provides an activated site for nucleophilic aromatic substitution.

  • Deprotection: Dissolve the product from the previous step in dichloromethane and add trifluoroacetic acid (TFA). Stir at room temperature until the Boc group is cleaved. The acidic conditions efficiently remove the Boc protecting group, yielding the free secondary amine of the piperidine ring.

  • Purification: The final compound is purified by column chromatography on silica gel to yield the desired 3-(piperidin-4-yloxy)pyridine-4-carbonitrile.

Biochemical LSD1 Inhibition Assay (Peroxidase-Coupled)

This assay quantitatively measures the enzymatic activity of LSD1 by detecting the hydrogen peroxide (H₂O₂) produced during the demethylation reaction.

Principle: LSD1-catalyzed demethylation of a substrate (e.g., H3K4me2 peptide) produces H₂O₂. Horseradish peroxidase (HRP) then uses this H₂O₂ to oxidize a chromogenic substrate (e.g., Amplex Red), resulting in a fluorescent product that can be quantified.

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., 3-(piperidin-4-yloxy)pyridine-4-carbonitrile analogs) in assay buffer.

  • Enzyme and Substrate Preparation: In a 96-well plate, add recombinant human LSD1 enzyme.

  • Incubation: Add the test compounds to the wells containing the enzyme and pre-incubate for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution containing the H3K4me2 peptide substrate, HRP, and Amplex Red.

  • Detection: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission) over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Cell-Based Proliferation/Viability Assay

This assay determines the effect of the compounds on the growth and viability of cancer cells.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that quantifies ATP, an indicator of metabolically active cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MV4-11 acute myeloid leukemia cells) into a 96-well plate at a predetermined density and allow them to adhere overnight. [16]2. Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for a prolonged period (e.g., 72-96 hours) to allow for effects on cell proliferation. [16]4. Assay Reagent Addition: Add the CellTiter-Glo® reagent to each well, which lyses the cells and provides the substrate for the luciferase reaction.

  • Detection: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to determine the percentage of cell viability. Plot the percent viability against the compound concentration to calculate the EC₅₀ value.

Conclusion and Future Directions

The 3-(piperidin-4-yloxy)pyridine-4-carbonitrile scaffold represents a highly promising chemotype for the development of potent and selective LSD1 inhibitors. The well-defined structure-activity relationships, anchored by crystallographic data, provide a clear roadmap for rational drug design. The key interactions—a salt bridge from the piperidine nitrogen to Asp555, a hydrogen bond from the nitrile to Lys661, and hydrophobic interactions from substituents on the pyridine ring—are all critical for high-affinity binding.

Compared to piperidine analogs targeting other protein families like kinases and GPCRs, this class of compounds demonstrates exceptional potency for its epigenetic target. The downstream cellular effects, including the induction of differentiation and apoptosis, confirm the therapeutic potential of this mechanism of action in oncology.

Future research in this area will likely focus on:

  • Optimizing Pharmacokinetic Properties: Fine-tuning the scaffold to improve metabolic stability, oral bioavailability, and CNS penetration for brain cancers.

  • Enhancing Selectivity: Further modifications to minimize off-target effects, particularly against other FAD-dependent amine oxidases.

  • Exploring Combination Therapies: Investigating the synergistic effects of these LSD1 inhibitors with other anticancer agents, such as all-trans retinoic acid (ATRA), which has shown promise in acute myeloid leukemia. [14] The data and protocols presented in this guide offer a robust framework for researchers to advance the discovery and development of this exciting class of epigenetic modulators.

References

  • Marsden, E. R., et al. (2012). Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Tothova, Z., et al. (2020). LSD1 inhibition induces differentiation and cell death in Merkel cell carcinoma. EMBO Molecular Medicine. Available at: [Link]

  • Dymshits, G., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • El-Gaby, M. S. A., et al. (2012). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules. Available at: [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023). MDPI Encyclopedia. Available at: [Link]

  • Wang, J., et al. (2018). LSD1 coordinates with the SIN3A/HDAC complex and maintains sensitivity to chemotherapy in breast cancer. Journal of Molecular Cell Biology. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals. Available at: [Link]

  • Burgess, R. J., & Kridel, S. J. (2017). LSD1, a double-edged sword, confers dynamic chromatin regulation but commonly promotes aberrant cell growth. F1000Research. Available at: [Link]

  • Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). (2013). International Journal of Scientific & Engineering Research.
  • Wang, Y., et al. (2023). Synthesis of Piperidin-4-one Derivatives via α-Imino Rhodium Carbene-Initiated 1,2-Aryl/Alkyl Migration and Annulation. Organic Letters. Available at: [Link]

  • Fiskus, W., et al. (2017). Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes. Haematologica. Available at: [Link]

  • Satała, G., et al. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. International Journal of Molecular Sciences. Available at: [Link]

  • Piperidine Synthesis. (2025). Defense Technical Information Center. Available at: [Link]

  • Theoretical Synthesis of 4-Piperidone/Piperidine. (2005). Sciencemadness Discussion Board. Available at: [Link]

  • Toll, L., et al. (2015). Tactical Approaches to Interconverting GPCR Agonists and Antagonists. ACS Chemical Neuroscience. Available at: [Link]

  • Ma, L., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry. Available at: [Link]

  • Gonzalez, J., et al. (2017). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Organic & Biomolecular Chemistry. Available at: [Link]

  • Kantam, M. L., et al. (2012). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences. Available at: [Link]

  • O'Geen, H., et al. (2013). Loss of LSD1 (lysine-specific demethylase 1) suppresses growth and alters gene expression of human colon cancer cells in a p53- and DNMT1(DNA methyltransferase 1)-independent manner. Biochemical Journal. Available at: [Link]

  • Reissig, H.-U., & Zimmer, R. (2010). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. ARKIVOC. Available at: [Link]

  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (2021). International Journal of Pharmaceutical Sciences Review and Research.
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Journal of Medicinal Chemistry.
  • Bhanukiran, K., et al. (2023). Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease. ACS Chemical Neuroscience. Available at: [Link]

  • Niwa, H., et al. (2018). Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile. International Journal of Molecular Sciences. Available at: [Link]

  • Ma, L., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed. Available at: [Link]

  • Sheikh, J., et al. (2024). A Quinquennial Review of Potent LSD1 Inhibitors Explored for the Treatment of Different Cancers, with Special Focus on SAR Studies. Current Medicinal Chemistry. Available at: [Link]

  • Li, Z., et al. (2018). Development of the triazole-fused pyrimidine derivatives as highly potent and reversible inhibitors of histone lysine specific demethylase 1 (LSD1/KDM1A). European Journal of Medicinal Chemistry. Available at: [Link]

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Comparative

IR spectroscopy absorption bands for 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile

An In-Depth Technical Guide to the Infrared Spectroscopy of 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile For researchers and professionals in drug development, the precise structural confirmation of novel chemical entiti...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile

For researchers and professionals in drug development, the precise structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative "molecular fingerprint," essential for identifying functional groups and verifying the successful synthesis of target compounds. This guide offers a comprehensive analysis of the expected IR absorption bands for 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile, a molecule incorporating a unique combination of heterocyclic and functional moieties.

We will deconstruct the molecule's spectrum by comparing it to its fundamental building blocks, provide a robust experimental protocol for data acquisition, and explain the causality behind spectral interpretation, empowering scientists to confidently validate their synthetic outcomes.

Deconstructing the Molecular Fingerprint: Predicted IR Absorption Bands

The structure of 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile presents several key functional groups, each with characteristic vibrational frequencies. Understanding these individual contributions is paramount to interpreting the full spectrum.

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// Dummy image URL for diagram generation. A real image of the molecule would be used. } // This is a placeholder for a molecular structure diagram. A real implementation would generate or fetch an image. // Caption: Key functional groups in 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile.

The primary vibrational modes are summarized in the table below.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentRationale and Key Features
~3350 - 3300Medium, SharpN-H Stretch (Piperidine)The secondary amine within the piperidine ring gives rise to a single, distinct peak. Its presence is a crucial indicator of the intact piperidine moiety.
~3100 - 3000Weak to MediumAromatic C-H StretchThese absorptions correspond to the C-H bonds on the pyridine ring and typically appear at higher frequencies than their aliphatic counterparts.[1]
~2950 - 2850Medium to StrongAliphatic C-H StretchMultiple bands arising from the symmetric and asymmetric stretching of CH₂ groups in the piperidine ring. Their presence confirms the saturated heterocyclic component.
~2230 - 2220 Strong, Sharp C≡N Stretch (Nitrile) This is the most diagnostic peak for the molecule. Its high intensity is due to the large change in dipole moment during the stretching vibration of the polar C≡N bond.[2][3][4] Its position indicates conjugation with the aromatic pyridine ring.[4][5]
~1600 - 1450MediumAromatic Ring Stretch (C=C, C=N)Multiple bands characteristic of the pyridine ring skeleton. These vibrations are analogous to those seen in benzene derivatives but are influenced by the nitrogen heteroatom.[6][7][8]
~1450MediumCH₂ Scissoring (Piperidine)Bending vibration of the methylene groups in the piperidine ring.
~1250 - 1200 Strong Aryl-Alkyl Ether C-O Stretch (Asymmetric) This strong absorption is a key confirmation of the ether linkage between the aromatic pyridine ring and the aliphatic piperidine ring. Aryl ethers consistently show a strong band in this region.
~1050 - 1020 Medium Aryl-Alkyl Ether C-O Stretch (Symmetric) A second, typically less intense, band associated with the ether linkage.
~1220 - 1020Weak to MediumC-N Stretch (Piperidine)The stretching vibration of the carbon-nitrogen single bonds within the piperidine ring.

Comparative Spectral Analysis: Validating Structure Through Sub-Component Spectra

To fully appreciate the IR spectrum of the target molecule, it is instructive to compare it with the spectra of its constituent heterocyclic systems: 4-cyanopyridine and piperidine. This comparison highlights the unique spectral features that arise from the combination of these moieties.

Reference Spectrum 1: 4-Cyanopyridine

The spectrum of 4-cyanopyridine is dominated by features of the aromatic ring and the nitrile group.

  • Key Bands: A strong, sharp C≡N stretch around 2230 cm⁻¹, aromatic C-H stretches above 3000 cm⁻¹, and a series of C=C/C=N ring stretching bands between 1600 cm⁻¹ and 1400 cm⁻¹.[6][9][10]

  • What's Missing: There are no aliphatic C-H stretches below 3000 cm⁻¹ and no N-H or C-O ether stretches.

Reference Spectrum 2: Piperidine

The spectrum of piperidine is characteristic of a cyclic secondary amine.

  • Key Bands: A single N-H stretch around 3300 cm⁻¹, strong aliphatic C-H stretches below 3000 cm⁻¹, and C-N stretching vibrations.[11][12][13]

  • What's Missing: There are no nitrile or aromatic absorptions.

Synthesis: The Spectrum of 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile

The spectrum of the final product is a logical composite of these reference spectra, with the crucial addition of the ether linkage bands. An analyst should look for:

  • Co-existence of Key Peaks: The simultaneous presence of the sharp C≡N stretch (~2225 cm⁻¹), the secondary N-H stretch (~3320 cm⁻¹), and both aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretches.

  • The Ether Signature: The appearance of a new, strong absorption band around 1230 cm⁻¹, which is absent in both starting materials, provides definitive evidence for the C-O-C ether bond.

This comparative approach allows for a self-validating system where the presence, and absence, of key bands confirms the successful synthesis and structure of 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

This protocol outlines the Attenuated Total Reflectance (ATR) method, a common and reliable technique for solid samples that requires minimal preparation.

Methodology: Attenuated Total Reflectance (ATR-FTIR)
  • Causality: ATR is chosen for its simplicity and the high quality of data obtained without the need for preparing KBr pellets. It relies on the principle of total internal reflection, where the IR beam penetrates a small distance into the sample placed in direct contact with a high-refractive-index crystal (typically diamond).

FTIR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Processing & Analysis A Clean ATR Crystal (e.g., with isopropanol) B Acquire Background Spectrum (Measures ambient H₂O/CO₂) A->B Crucial for removing atmospheric interference C Place Small Amount of Solid Sample on Crystal B->C D Apply Pressure with Anvil (Ensures good contact) C->D E Acquire Sample Spectrum (Typically 16-32 scans) D->E F Automatic Background Subtraction E->F G Identify Key Absorption Bands (Compare to reference table) F->G H Confirm Molecular Structure G->H Validation step

Step-by-Step Protocol:

  • Instrument Preparation: Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's instructions.

  • Crystal Cleaning: Before any measurement, clean the surface of the ATR diamond crystal. Moisten a lint-free wipe with a volatile solvent like isopropanol and gently wipe the crystal surface. Allow it to dry completely.

    • Expertise: This step is critical to prevent cross-contamination from previous samples and ensures the background measurement is accurate.

  • Acquire Background Spectrum: With the clean, empty ATR anvil in place, run a background scan.

    • Trustworthiness: This scan measures the ambient atmosphere (CO₂ and water vapor) and the instrument's optical bench. The software will automatically subtract this background from your sample spectrum, ensuring that the final spectrum contains only information from your compound. A flat baseline in the background is a key indicator of a clean system.

  • Sample Application: Place a small amount of the 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile powder onto the center of the ATR crystal. Only a few milligrams are needed.

  • Apply Pressure: Lower the instrument's press arm or anvil until it makes firm and even contact with the sample. Most modern instruments have a pressure clamp that clicks or provides feedback to ensure optimal and reproducible pressure.

    • Expertise: Good contact is essential for a strong signal. The pressure forces the solid sample into intimate contact with the crystal surface, which is necessary for the evanescent wave to penetrate the sample effectively.

  • Acquire Sample Spectrum: Initiate the sample scan. A typical acquisition consists of co-adding 16 to 32 scans to improve the signal-to-noise ratio. The standard scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis: Once the scan is complete, use the software to label the peaks corresponding to the key functional groups identified in the table above. Verify that the strong, sharp nitrile peak and the characteristic ether and piperidine bands are present.

  • Cleaning: After analysis, raise the anvil, remove the bulk of the sample powder, and clean the crystal surface thoroughly with a solvent-moistened wipe as described in Step 2.

By following this validated protocol, researchers can reliably obtain a high-quality infrared spectrum, providing a robust data package for structural confirmation and purity assessment in the drug development pipeline.

References

  • ResearchGate. Infrared spectra of aqueous piperidine as CO2 is absorbed to a loading...[Link]

  • Canadian Science Publishing. In situ FTIR studies of 4-cyanopyridine adsorption at the Au(111) electrode. [Link]

  • Scribd. Nitrile IR Spectroscopy Overview. [Link]

  • RSC Publishing. Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. [Link]

  • ResearchGate. Infrared spectra of Cu 4 OBrnCl (6−n) (4-CNpy) 4 complexes (I-VII) (n =.... [Link]

  • NIST WebBook. 4-Pyridinecarbonitrile. [Link]

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